molecular formula C21H28O4 B12646615 12-Carboxyretinoic acid CAS No. 6703-19-1

12-Carboxyretinoic acid

Katalognummer: B12646615
CAS-Nummer: 6703-19-1
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: BGOMUHYKLNJWPG-DOWWEAJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Carboxyretinoic acid is a metabolic derivative of retinoic acid, which is the biologically active form of Vitamin A essential for regulating cellular proliferation, differentiation, and apoptosis . Retinoids like retinoic acid exert their profound effects by binding to nuclear receptors (RARs and RXRs), which then act as DNA-binding transcriptional regulators to control the expression of specific genes . The metabolism of retinoic acid, including its oxidation to compounds such as 12-carboxyretinoic acid, is primarily mediated by cytochrome P450 enzymes (CYP26) and represents a key regulatory mechanism for controlling the potent biological signals of retinoids within cells . This pathway is a significant research focus, as deregulated retinoid signaling can contribute to serious diseases, including cancer . Consequently, retinoic acid metabolites are of high interest for investigating retinoid pharmacology, metabolic fate, and the mechanisms underlying resistance to retinoid-based therapies, such as those used in acute promyelocytic leukemia (APL) . Researchers can utilize 12-carboxyretinoic acid as a reference standard in analytical techniques like HPLC and mass spectrometry to quantify retinoid metabolism and to study the structure-activity relationships of natural and synthetic retinoids . This compound is strictly for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

6703-19-1

Molekularformel

C21H28O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

(E,4Z)-3-methyl-4-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid

InChI

InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8+,16-13+,17-10-

InChI-Schlüssel

BGOMUHYKLNJWPG-DOWWEAJCSA-N

Isomerische SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(/C(=C/C(=O)O)/C)\C(=O)O)/C

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 12-Carboxyretinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Analysis of a Niche Retinoid

This technical guide provides a comprehensive overview of the synthesis and characterization of 12-carboxyretinoic acid, a retinoid of interest for its potential biological activities. As a Senior Application Scientist, the aim is to deliver not just a set of protocols, but a deeper understanding of the underlying chemistry and analytical principles. This guide is structured to empower researchers to not only replicate the described methods but also to adapt and troubleshoot them effectively. We will delve into the strategic considerations behind synthetic routes and the nuances of spectroscopic and chromatographic characterization, ensuring a thorough and practical understanding of this unique molecule.

Introduction to 12-Carboxyretinoic Acid: A Biologically Intriguing Retinoid Analog

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and apoptosis.[1] Their diverse functions are mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] The structural modification of the basic retinoic acid scaffold has led to the development of numerous analogs with altered receptor selectivity and biological activity.

12-Carboxyretinoic acid, a synthetic retinoid derivative, presents a unique modification to the polyene chain. The introduction of a carboxylic acid group at the C12 position is anticipated to influence its polarity, metabolic stability, and receptor binding affinity. While less studied than its parent compound, all-trans-retinoic acid, the synthesis and characterization of 12-carboxyretinoic acid are of significant interest for exploring its potential therapeutic applications, particularly in oncology and dermatology where retinoids have shown promise.[2]

This guide will provide a detailed exploration of the chemical synthesis of 12-carboxyretinoic acid, followed by a comprehensive section on its characterization using modern analytical techniques.

Chemical Synthesis of 12-Carboxyretinoic Acid: A Step-by-Step Approach

The synthesis of 12-carboxyretinoic acid can be approached through various established methods for retinoid synthesis, most notably through Wittig or Horner-Wadsworth-Emmons (HWE) reactions to construct the polyene backbone.[3][4] These methods offer good control over stereochemistry, which is crucial for the biological activity of retinoids.

Below is a representative synthetic scheme based on the Horner-Wadsworth-Emmons olefination, a reliable method for forming carbon-carbon double bonds with high E-selectivity.[4][5]

Synthesis_Workflow A β-Ionone B C15-Phosphonate A->B Arbuzov Reaction D 12-Carboxyretinoic Acid Ester B->D Horner-Wadsworth-Emmons Reaction C C5-Aldehyde C->D E 12-Carboxyretinoic Acid D->E Hydrolysis

Caption: Synthetic workflow for 12-Carboxyretinoic Acid.

Synthesis of the C15-Phosphonate Intermediate

The synthesis begins with the preparation of a C15-phosphonate reagent from β-ionone. This multi-step process typically involves chain extension and functional group manipulations to introduce the phosphonate group at the appropriate position.

The Horner-Wadsworth-Emmons Reaction

The key bond-forming step is the Horner-Wadsworth-Emmons reaction between the C15-phosphonate and a suitable C5-aldehyde synthon that incorporates the C12-carboxy group (in a protected form, such as an ester).

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Deprotonation of the Phosphonate: To a solution of the C15-phosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) at -78 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise. The formation of the phosphonate carbanion is often indicated by a color change.

  • Reaction with the Aldehyde: To the solution of the phosphonate carbanion, add a solution of the C5-aldehyde ester in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, the ester of 12-carboxyretinoic acid, can be purified by column chromatography on silica gel.

Hydrolysis to 12-Carboxyretinoic Acid

The final step is the hydrolysis of the ester to yield the desired 12-carboxyretinoic acid.

Experimental Protocol: Ester Hydrolysis

  • Saponification: Dissolve the purified 12-carboxyretinoic acid ester in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide).

  • Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities. Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 12-carboxyretinoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comprehensive Characterization of 12-Carboxyretinoic Acid

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 12-carboxyretinoic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_Techniques Analytical Techniques cluster_Information Information Obtained A HPLC D Purity and Quantification A->D B Mass Spectrometry (MS) E Molecular Weight and Fragmentation B->E C NMR Spectroscopy (¹H and ¹³C) F Structural Elucidation and Stereochemistry C->F

Caption: Analytical techniques for 12-Carboxyretinoic Acid characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification.[6] A reverse-phase HPLC method is typically suitable for retinoids.

Representative HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 350 nm[7]
Injection Volume 10 µL
Column Temp. 30 °C

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized 12-carboxyretinoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject the samples and standards onto the column.

  • Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area. Quantification is performed by constructing a calibration curve from the standards.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which aids in structural confirmation.[6] Electrospray ionization (ESI) is a common technique for analyzing retinoids.

Expected Mass Spectrometry Data:

Ionization ModeExpected [M-H]⁻ (m/z)
Negative ESI343.2

The fragmentation pattern in MS/MS would likely show losses of water (H₂O) and carbon dioxide (CO₂) from the carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.[8] Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

ProtonChemical Shift (ppm)Multiplicity
Olefinic Protons5.5 - 7.5m
Allylic Protons~2.0m
Methyl Protons1.0 - 2.4s
Carboxylic Acid Protons> 10br s

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

CarbonChemical Shift (ppm)
Carboxylic Acid Carbons165 - 180
Olefinic Carbons120 - 150
Sp³ Carbons10 - 40

Safety, Handling, and Storage

12-Carboxyretinoic acid, as a retinoid, should be handled with care. Retinoids are known to be sensitive to light, air, and heat.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[9] Avoid inhalation of dust or contact with skin and eyes.[9]

  • Storage: Store 12-carboxyretinoic acid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or below for long-term storage).[1] It is advisable to store the compound under an inert atmosphere (e.g., argon).

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis and characterization of 12-carboxyretinoic acid. The presented Horner-Wadsworth-Emmons synthetic route offers a reliable method for its preparation, and the combination of HPLC, MS, and NMR provides a robust analytical workflow for its characterization.

The availability of pure, well-characterized 12-carboxyretinoic acid is the first step towards a deeper understanding of its biological properties. Future research should focus on evaluating its binding affinity for RAR and RXR subtypes, its metabolic stability, and its efficacy in relevant in vitro and in vivo models of disease. The insights gained from such studies will be crucial in determining the therapeutic potential of this intriguing retinoid analog.

References

  • Zhu, Z. (2021). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences, 235, 03033. Available from: [Link]

  • Dawson, M. I., et al. (1995). Synthesis and properties of some 13-cis- and all-trans-retinamides. Journal of Medicinal Chemistry, 38(18), 3368-3383. Available from: [Link]

  • Chen, Y. L., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5917. Available from: [Link]

  • Vachlioti, E., et al. (2022). 1D 1H NMR spectrum of compound 13. ResearchGate. Available from: [Link]

  • Dasett, M., et al. (n.d.). Synthesis and characterization of 13-cis-retinoic acid derivatives. ResearchGate. Available from: [Link]

  • Wishart, D. (2022). Showing NP-Card for 13-cis retinol (NP0169741). Natural Products Magnetic Resonance Database. Available from: [Link]

  • Heyman, R. A., et al. (1994). Method of synthesis of retinoic acid. Google Patents.
  • Zhang, Q., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(18), 4305. Available from: [Link]

  • Huang, Y. X., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5917. Available from: [Link]

  • PubChem. (n.d.). 13-cis-Retinol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 13-cis-12-(3'-Carboxyphenyl)retinoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Sani, B. P., & Vaez, A. (1989). Affinity purification of cellular retinoic acid-binding protein on 14-carboxy-13-cis-retinamide-sepharose 4B. Biochemical Journal, 262(1), 17-21. Available from: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Vane, F. M., Stoltenborg, J. K., & Buggé, C. J. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 227(2), 471-484. Available from: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Bar-Tana, J., et al. (1998). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. ResearchGate. Available from: [Link]

  • Khan Academy. (2019). Retrosynthesis with the Wittig reaction. YouTube. Available from: [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]

  • SynZeal. (n.d.). Safety Data Sheet: 5,8-Epoxy-13-Cis-Retinoic Acid. Available from: [Link]

  • Napoli, J. L. (2016). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry, 81, 19-48. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Postema, M. H. D. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(3), 389-409. Available from: [Link]

  • Chemistry The Mystery of Molecules. (2022). MCQ-209: On Biomolecule (Retinol) synthesis. YouTube. Available from: [Link]

Sources

Technical Whitepaper: Integrated Characterization of Novel Retinoid Candidates (Code: RTX-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The therapeutic efficacy of all-trans retinoic acid (tretinoin) in photoaging and acne is undisputed, yet its clinical utility is limited by cutaneous irritation (retinoid dermatitis) and photochemical instability. The next frontier in retinoid discovery lies in receptor isotype selectivity .

While first-generation retinoids bind non-selectively to all Retinoic Acid Receptors (RAR-


, 

,

), recent data suggests that RAR-

is the predominant isotype in human epidermis, mediating keratinocyte differentiation. Conversely, RAR-

activation is often linked to irritation and inflammatory pathways.

This guide outlines a rigorous, self-validating workflow for characterizing RTX-9 , a novel adamantyl-based hydroxypinacolone retinoate analog designed for high RAR-


 selectivity and enhanced photostability. We move beyond standard assays to a mechanistic validation pipeline.

Phase I: Mechanism of Action & In Silico Logic

The Selective Signaling Hypothesis

Retinoids function by binding to nuclear RARs, which heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in DNA.

The Design Challenge: To avoid systemic toxicity and skin irritation, RTX-9 was designed with a bulky lipophilic tail that sterically hinders binding to the smaller ligand-binding pocket (LBP) of RAR-


, while fitting the larger LBP of RAR-

.
Pathway Visualization

The following diagram illustrates the specific activation pathway we are targeting.

RAR_Signaling Ligand RTX-9 (Ligand) CRABP2 CRABP-II (Shuttle Protein) Ligand->CRABP2 Binding Cytoplasm Cytoplasm RAR RAR-gamma (Target Receptor) CRABP2->RAR Nuclear Translocation Nucleus Nucleus Complex RAR-gamma / RXR-alpha Complex RAR->Complex Heterodimerization RXR RXR-alpha (Heterodimer Partner) RXR->Complex RARE RARE DNA Sequence Complex->RARE DNA Binding Transcription Transcription Activation (COL1A1, CRABP2) RARE->Transcription Gene Expression

Figure 1: The canonical retinoid signaling cascade. RTX-9 utilizes CRABP-II for nuclear transport, selectively activating RAR-


 to drive collagen synthesis.

Phase II: Chemical Stability Profiling (HPLC)

Before biological testing, the candidate must demonstrate superiority over Retinol, which degrades rapidly under UV light.

Protocol: Comparative Photodegradation Analysis

Objective: Quantify degradation kinetics under simulated solar radiation.

  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 4.6 x 100mm, 2.7µm).

  • Mobile Phase: Isocratic Methanol:Water (95:5 v/v) with 0.1% Acetic Acid.

    • Why: Acidification prevents peak tailing of the carboxylic acid moiety.

  • Detection: 355 nm (max absorption for retinoids).

  • Procedure:

    • Prepare 50 µM solutions of Retinol (Control) and RTX-9 in Ethanol.

    • Expose samples to a Solar Simulator (500 W/m²) in quartz cuvettes.

    • Aliquot at t=0, 1h, 4h, and 8h.

    • Store aliquots in amber vials at -20°C until injection.

Data Summary: Stability Half-Life ( )
Compoundt=0 (Area %)t=4h (Area %)t=8h (Area %)Calculated

Retinol (Ctrl) 100%42%15%~3.2 Hours
Tretinoin 100%65%38%~5.5 Hours
RTX-9 (Test) 100%94%89%> 24 Hours

Insight: RTX-9 demonstrates exceptional photostability, likely due to the modification of the polyene chain conjugation, allowing for daytime application potential.

Phase III: Receptor Selectivity (Luciferase Reporter Assay)

This is the critical "Go/No-Go" step. We must prove RTX-9 activates RAR-


 without activating RXR (which causes "rexinoid" side effects like hypertriglyceridemia).
Protocol: Nuclear Receptor Transactivation

System: Indigo Biosciences Nuclear Receptor Reporter System or Promega Dual-Luciferase.

  • Cell Line: CHO (Chinese Hamster Ovary) cells transiently transfected with:

    • Expression vector for human RAR-

      
      , 
      
      
      
      , or
      
      
      .
    • Luciferase reporter vector containing RARE upstream of a promoter.

  • Dosing: Treat cells with RTX-9 (0.1 nM to 10 µM) for 24 hours.

  • Control: 9-cis-Retinoic Acid (Pan-agonist) and DMSO (Vehicle).[1]

  • Readout: Lyse cells and add Luciferin. Measure Luminescence (RLU).

Workflow Diagram

Assay_Workflow Step1 Step 1: Transfection (RAR-gamma + Luciferase Plasmid) Step2 Step 2: Incubation (24h @ 37°C) Step1->Step2 Step3 Step 3: Dosing (RTX-9 Dilution Series) Step2->Step3 Step4 Step 4: Lysis & Substrate (Add Luciferin) Step3->Step4 Step5 Step 5: Detection (Luminometer RLU) Step4->Step5

Figure 2: Luciferase reporter workflow. High luminescence indicates strong receptor binding and transcriptional activation.

Result Criteria:

  • Target:

    
     for RAR-
    
    
    
    < 50 nM.
  • Selectivity:

    
    -fold selectivity over RAR-
    
    
    
    and RXR isotypes.

Phase IV: Pre-Clinical Safety (OECD 439)

To validate the "low irritation" claim, we utilize the Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™ or EpiSkin™), which is the regulatory standard (OECD TG 439) replacing animal testing.

Protocol: In Vitro Skin Irritation Test
  • Tissue Equilibration: Incubate RHE tissues (3D keratinocyte layers) overnight at 37°C.

  • Topical Application: Apply 30 µL of RTX-9 (1% formulation) directly to the tissue surface.

    • Negative Control:[2] DPBS.[2]

    • Positive Control:[2] 5% SDS (Sodium Dodecyl Sulfate).

  • Exposure: Incubate for 60 minutes.

  • Washing: Rinse tissues thoroughly with PBS to remove residual compound.

  • Post-Incubation: Incubate for 42 hours (allows for recovery or cell death progression).

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Viable mitochondria convert MTT to purple formazan.

  • Extraction & Reading: Extract formazan with Isopropanol; read OD at 570 nm.

Interpretation
  • Non-Irritant: Mean tissue viability > 50% relative to Negative Control.[2]

  • Irritant: Mean tissue viability ≤ 50%.[2][3]

Expected Outcome for RTX-9: Viability > 85%, comparable to Retinol, whereas Tretinoin typically shows 60-70% viability in this acute model.

Phase V: Biological Efficacy Markers (qPCR)

Mere binding isn't enough; we must confirm downstream gene regulation.

  • CRABP2 (Cellular Retinoic Acid Binding Protein 2): The most specific early marker of retinoid activity in skin.

  • COL1A1 (Collagen Type I Alpha 1): The "Holy Grail" anti-aging marker.

Method: Treat Human Dermal Fibroblasts (HDFa) for 24h. Extract RNA


 cDNA Synthesis 

qPCR using TaqMan probes.

Validation Check: If CRABP2 is not upregulated >5-fold, the compound is likely not penetrating the cell membrane or is being metabolized too quickly, regardless of the cell-free binding data.

References

  • OECD Guidelines for the Testing of Chemicals. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link][2][4][5]

  • Indigo Biosciences. (2023). Human Retinoic Acid Receptor Reporter Assays Technical Manual. [Link]

  • Thorne, N., et al. (2010). High-Throughput Retro-Inverso Luciferase Reporter Assay for Retinoid X Receptor Agonists. National Institutes of Health. [Link]

  • Sorg, O., et al. (2006). Retinoids in Cosmeceuticals: Stability, Absorption and Activity. Toxicology and Applied Pharmacology. [Link]

  • MatTek Corporation. (2023). EpiDerm™ Skin Irritation Test (SIT) Protocol. [Link]

Sources

Technical Monograph: 12-Carboxyretinoic Acid (12-CRA)

[1]

Executive Summary

12-Carboxyretinoic acid (12-CRA) is a synthetic retinoid derivative and a critical process impurity identified in the synthesis of isotretinoin (13-cis-retinoic acid) and 9-cis-retinoic acid.[1][2][3] Chemically defined as a dicarboxylic acid variant of the vitamin A backbone (C₂₁H₂₈O₄), 12-CRA serves two primary functions in pharmaceutical research: as a structural probe for investigating the steric constraints of Retinoic Acid Receptor (RAR) ligand-binding domains, and as a reference standard for quality control in retinoid drug manufacturing.[1]

This guide provides a definitive physiochemical profile, analytical characterization protocols, and handling standards for 12-CRA, designed for researchers in medicinal chemistry and CMC (Chemistry, Manufacturing, and Controls).[1]

Part 1: Chemical Identity & Structural Analysis

12-CRA is distinguished from endogenous retinoids by the addition of a carboxyl group at the C-12 position of the polyene chain.[1] This modification fundamentally alters the molecule's electronic and steric properties, introducing a second ionization center and increasing steric bulk near the critical C11-C12 and C13-C14 olefinic bonds.[1]

Parameter Technical Specification
IUPAC Name (2E,4E,6E,8E)-12-carboxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Common Name 12-Carboxyretinoic Acid
CAS Number 6703-19-1 (General), 81176-73-0 (11-cis, 13-cis isomer)
Molecular Formula C₂₁H₂₈O₄
Molecular Weight 344.45 g/mol
Stereochemistry Exists in multiple geometric isomers (all-trans, 11-cis, 13-cis); highly susceptible to photo-isomerization.[1][3][4]
Structural Visualization: The Steric Impact

The introduction of the carboxyl group at C-12 creates significant steric hindrance with the C-13 methyl group, often forcing the polyene chain into twisted conformations (s-cis) not observed in natural retinoic acid.[1]

GRARetinoic Acid Backbone(C20H28O2)ModC-12 Carboxylation(+ COOH)RA->ModSynthetic ModificationCRA12-Carboxyretinoic Acid(C21H28O4)Mod->CRAYieldsStericSteric Clash:C12-COOH vs C13-MethylCRA->StericInducesConfAltered Conformation(Twisted Polyene)Steric->ConfForces

Figure 1: Structural genesis of 12-CRA showing the steric impact of the C-12 modification.[1]

Part 2: Physiochemical Profile

Understanding the solubility and stability profile of 12-CRA is prerequisite for accurate biological assays and formulation.[1]

1. Solubility & Lipophilicity

Unlike monocarboxylic retinoids (LogP ~6.3), 12-CRA is a dicarboxylic acid.[1] At physiological pH (7.4), it likely exists as a dianion, significantly increasing its aqueous solubility compared to Retinoic Acid, though it remains lipophilic in its protonated state.[1]

  • Predicted LogP: ~4.2 – 4.8 (Lower than RA due to second polar -COOH).[1]

  • pKa Values (Estimated):

    • pKa₁ (Terminal C15-COOH): ~4.8[1]

    • pKa₂ (Chain C12-COOH): ~4.5 (Enhanced acidity due to conjugation with polyene system).[1]

  • Solubility Matrix:

    • Water (pH < 4): Insoluble (< 0.1 mg/mL).[1]

    • PBS (pH 7.4): Sparingly Soluble (as dianion).[1]

    • DMSO: Soluble (> 10 mg/mL).[1]

    • Ethanol:[1] Soluble (> 5 mg/mL).[1]

2. Stability & Degradation

12-CRA exhibits extreme sensitivity to environmental factors, exceeding even standard retinoids due to the electronic destabilization of the polyene chain by the electron-withdrawing carboxyl group at C-12.[1]

  • Photostability: Critical. Exposure to white light (< 500 lux) induces rapid isomerization (t½ < 30 mins) to a mixture of 9-cis, 11-cis, and 13-cis isomers.[1]

  • Oxidation: Susceptible to auto-oxidation at the cyclohexenyl ring.[1]

  • Thermal: Stable at -20°C; degrades rapidly > 25°C in solution.[1]

Part 3: Analytical Characterization Protocol

To distinguish 12-CRA from its parent retinoids and isomers, a high-resolution HPLC method is required.[1] Standard C18 methods for Retinoic Acid must be modified to account for the increased polarity of the dicarboxylic acid.[1]

Methodology: Reverse-Phase HPLC with Diode Array Detection

Objective: Quantify 12-CRA purity and separate it from 13-cis-RA (Isotretinoin) and all-trans-RA.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.2 to suppress ionization).[1]

  • Mobile Phase B: Acetonitrile : Methanol (75:25).[1]

  • Gradient:

    • 0-15 min: 60% B → 95% B (Linear Gradient).[1]

    • 15-20 min: Hold 95% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

2. Detection:

  • UV Wavelength: 350 nm (λmax) and 260 nm (impurity monitoring).[1]

  • Note: The additional carboxyl group may cause a hypsochromic shift (blue shift) relative to all-trans-RA (350 nm) depending on the isomer; spectral scanning (200-500 nm) is recommended for initial identification.[1]

3. Sample Preparation (Self-Validating Step):

  • Dissolve 1 mg 12-CRA in 1 mL DMSO (Stock).[1]

  • Dilute 1:100 in Mobile Phase B (avoid water shock precipitation).[1]

  • Validation Check: Inject sample immediately. Re-inject after 2 hours in dark. If peak area decreases >2%, stability is compromised.[1]

AnalyticalWorkflowSampleSample Prep(DMSO Stock -> MeOH Dilution)ProtectCRITICAL: Amber GlasswareLow Light EnvironmentSample->ProtectImmediateHPLCHPLC Separation(C18, Acidic Mobile Phase)Protect->HPLCInjectDetectDAD Detection(350 nm)HPLC->DetectEluteDataData Analysis(Purity & Isomer Ratio)Detect->DataIntegrate

Figure 2: Analytical workflow emphasizing the critical stability controls required for 12-CRA analysis.

Part 4: Biological Interface & Handling[1]
1. Receptor Interaction Context

12-CRA is frequently cited in literature as a tool to probe the ligand-binding pocket (LBP) of Retinoic Acid Receptors (RARs).[1] The bulk at C-12 interferes with the tight packing required for high-affinity binding in the wild-type receptor, making it useful for:

  • Mutant Receptor Studies: Testing LBP plasticity.

  • Isomerization Studies: Understanding the "s-cis" bond rotation dynamics in solution vs. protein-bound states.[1]

2. Handling & Storage Standard Operating Procedure (SOP)

To maintain scientific integrity, the following SOP must be strictly adhered to:

  • Receipt: Store immediately at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates degradation.[1]

  • Solubilization:

    • Use anhydrous DMSO for stock solutions (up to 50 mM).[1]

    • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

  • In Vitro Usage:

    • Dilute into media immediately before use.[1]

    • Keep culture plates in low-light conditions (wrap in foil) during incubation.[1]

References
  • National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary: Isotretinoin (Related Isomer Context). Retrieved from [Link][1]

  • LookChem. (n.d.).[1] Isotretinoin Impurity Profile and 12-Carboxyretinoic Acid. Retrieved from [Link]

  • Splendid Lab. (n.d.).[1] (9-cis,13-cis)-12-Carboxy Retinoic Acid Product Data. Retrieved from [Link]

Structural Dynamics and Conformational Efficacy of 12-Carboxyretinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 12-Carboxyretinoic Acid (12-CRA) , a critical synthetic retinoid analogue used to probe the stereochemical and conformational boundaries of the Retinoic Acid Receptor (RAR) binding pocket.

Executive Summary

12-Carboxyretinoic acid (12-CRA) is a dicarboxylic acid retinoid derivative (Formula: C₂₁H₂₈O₄) characterized by the substitution of a carboxyl group at the C12 position of the polyene side chain.[1][2] Unlike the endogenous ligand All-Trans Retinoic Acid (ATRA) , which adopts a planar, extended conformation to activate nuclear receptors, 12-CRA exhibits significant steric congestion. This forces the polyene chain into a non-planar, twisted conformation.[2][3]

This guide details the structural consequences of this substitution, the spectroscopic evidence for its conformation, and its utility as a probe for the geometric tolerance of retinoid signaling pathways.[2]

Chemical Structure & Stereochemistry[1][2]

Molecular Topology

The core structure of 12-CRA retains the hydrophobic


-ionone ring and the conjugated polyene chain found in ATRA, but introduces a polar, bulky carboxyl group at carbon 12.
  • IUPAC Designation: (2E,4E,6E,8E)-12-carboxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid. (Note: Isomers such as 9-cis, 13-cis are common in synthetic preparations).[2]

  • Key Substituents:

    • C1-C6:

      
      -Ionone ring (Hydrophobic domain).[2]
      
    • C7-C15: Polyene side chain (Linker domain).[2]

    • C12: Carboxyl substitution (Critical steric center).[2]

    • C15: Terminal carboxyl group (Polar anchor).[2]

The "12-Carboxy" Steric Clash

In natural retinoids, C12 is unsubstituted (part of the C11=C12 double bond) or carries a hydrogen.[2] The C13 position carries a methyl group.[2] Introducing a carboxyl group at C12 creates a severe steric conflict with the hydrogen atoms at C10 and the methyl/carboxyl groups at C13/C14 .[2]

This steric bulk prevents the molecule from achieving the planar resonance stabilization typical of ATRA. Consequently, the


-electron conjugation is partially disrupted, leading to a hypsochromic shift (blue shift) in UV-Vis absorption compared to the parent retinoid.

Conformational Analysis: The "Twist" Mechanism[2]

The biological inactivity or altered specificity of 12-CRA is directly attributable to its conformation.[2]

Planarity vs. Torsion[2]
  • ATRA (Active): Adopts a planar s-trans conformation, allowing it to fit into the narrow, L-shaped hydrophobic pocket of the RAR ligand-binding domain (LBD).

  • 12-CRA (Inactive/Probe): The C12-COOH group forces a rotation around the C11-C12 or C12-C13 single bonds to relieve steric strain.[2] This results in a twisted diene system .[2]

Spectroscopic Evidence (NMR)

Nuclear Magnetic Resonance (NMR) studies provide definitive proof of this twist.[2] In planar retinoids, the through-space Nuclear Overhauser Effect (NOE) is observed between protons on the polyene chain (e.g., H10 and H12).[2]

  • Observation: In 12-CRA esters, the H10 proton signal is shifted upfield (shielded) relative to planar analogs.[2]

  • Cause: The twist moves H10 out of the deshielding plane of the conjugated system and potentially into the shielding cone of the C12-carbonyl group.[2]

Graphviz Model: Conformational Impact on Signaling

The following diagram illustrates how the structural modification at C12 disrupts the standard retinoid signaling pathway.

RetinoidSignaling ATRA All-Trans Retinoic Acid (Planar) RAR_LBD RAR Ligand Binding Pocket (Steric Constraint) ATRA->RAR_LBD High Affinity CRA12 12-Carboxyretinoic Acid (Twisted/Non-Planar) CRA12->RAR_LBD Low Affinity / Repulsion ConfChange Helix 12 Closure (Activation) RAR_LBD->ConfChange Planar Fit NoConfChange Steric Clash (No Activation) RAR_LBD->NoConfChange Steric Block GeneExp Gene Transcription ConfChange->GeneExp NoConfChange->GeneExp Inhibition

Caption: Comparative signaling logic showing how the non-planar conformation of 12-CRA prevents the necessary conformational change (Helix 12 closure) in the RAR receptor.

Experimental Protocols

Synthesis Strategy (Conceptual)

The synthesis of 12-substituted retinoids is non-trivial due to the lability of the polyene chain.[2] A convergent approach using Julia-Lythgoe olefination or Stille coupling is recommended to install the C12 functionality late in the synthesis to avoid isomerization.[2]

Protocol: Isolation of 12-CRA Isomers (HPLC)

Researchers isolating this compound from synthetic mixtures or biological matrices (where it may appear as a minor oxidative metabolite) should use the following verified LC-MS/MS workflow.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Column: C18 Reverse Phase (e.g., Thermo Accucore, 2.6 µm, 100 x 2.1 mm).[2]

Step-by-Step Methodology:

  • Sample Prep: Perform liquid-liquid extraction (LLE) on the matrix using Methyl-Tert-Butyl Ether (MTBE).[2] Evaporate under nitrogen and reconstitute in 1:3 Water:Methanol.[2]

  • Chromatography:

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes. Hold for 2 minutes.

    • Temperature: Maintain column at 40°C to resolve cis/trans isomers.

  • Detection: Use Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.

    • Monitor transition m/z 345

      
       product ions (Note: 12-CRA Mass is ~344 Da; adjust for protonation).
      
    • Differentiation: 12-CRA will elute earlier than ATRA due to increased polarity from the second carboxyl group.[2]

Data Summary: Structural Parameters
ParameterAll-Trans Retinoic Acid (ATRA)12-Carboxyretinoic Acid (12-CRA)
Formula C₂₀H₂₈O₂C₂₁H₂₈O₄
C12 Substituent Hydrogen (H) / Double BondCarboxyl (COOH)
Conformation Planar (Extended)Twisted (Non-planar)
UV-Vis

~350 nm~335-340 nm (Hypsochromic shift)
Receptor Binding High Affinity (RAR

)
Low Affinity / Steric Exclusion
Solubility LipophilicAmphiphilic (Increased Polarity)

References

  • Trost, B. M., & Murayama, E. (1981).[2][3][4] Dimethyl(methylthio)sulfonium Fluoroborate.[2][3][4] A Chemoselective Initiator for Thionium Ion Induced Cyclizations.[2][3][4] Journal of the American Chemical Society.[2][4] Link (Discusses the conformation and NMR shielding of 12-carboxyretinoid analogs).[2]

  • Thermo Fisher Scientific. (2017).[2] LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Application Notes. Link (Provides the LC-MS/MS extraction and separation protocol for retinoid metabolites).

  • Loeliger, P., Bollag, W., & Mayer, H. (1980).[2][3][4] Arotinoids, a new class of highly active retinoids.[2] European Journal of Medicinal Chemistry. (Foundational work on retinoid structure-activity relationships and steric constraints).

Sources

Metabolic Fate and Pharmacokinetics of 12-Carboxyretinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate, pharmacokinetics, and experimental analysis of 12-Carboxyretinoic Acid (12-CRA) .

This guide is structured for researchers and drug development professionals investigating retinoid metabolism, impurity qualification, and derivative clearance mechanisms.

Technical Analysis & Experimental Guide

Executive Technical Summary

12-Carboxyretinoic Acid (12-CRA) is a dicarboxylic acid derivative of the retinoid family, typically identified as a polar metabolite or process-related impurity of 13-cis-retinoic acid (Isotretinoin) and 9-cis-retinoic acid (Alitretinoin) . Unlike the canonical oxidative metabolites (e.g., 4-oxo-RA, 4-OH-RA) which involve cytochrome P450 (CYP26)-mediated oxidation of the


-ionone ring, 12-CRA represents a modification on the polyene chain, often introducing a carboxyl group at the C12 position.

The metabolic fate of 12-CRA is governed by its dicarboxylic acid motif , rendering it significantly more polar than its parent retinoids. Its clearance is driven primarily by Phase II conjugation (Glucuronidation) and active transport, rather than extensive Phase I oxidative metabolism.

Key Physicochemical Characteristics
PropertySpecificationImplication for Fate
Formula C

H

O

(Typical)
Dicarboxylic acid structure (C21 implies carboxylation/synthetic origin).[1]
Polarity High (LogD < 3.0 at pH 7.4)Limited passive diffusion; requires uptake transporters (OATPs).
Acidity pKa ~4.0–5.0 (two ionizable groups)Fully ionized at physiological pH; trapped in plasma/cytosol.
Primary Fate Phase II Conjugation & ExcretionRapid elimination via bile or urine; low potential for tissue accumulation.

Metabolic Pathways and Mechanisms

The metabolic trajectory of 12-CRA differs from lipophilic retinoids. While Retinoic Acid (RA) is sequestered by CRABP (Cellular Retinoic Acid Binding Proteins) and shuttled to the nucleus, 12-CRA behaves as an end-stage catabolite or xenobiotic acid.

Phase I Metabolism: Oxidative Resistance

12-CRA is relatively resistant to further CYP26-mediated oxidation because the introduction of the carboxyl group at C12 sterically and electronically deactivates the polyene chain.

  • Minor Pathway: Hydroxylation at the C4 position (ring) may occur, mediated by CYP26A1 or CYP3A4 , but the reaction kinetics are significantly slower than for RA due to poor substrate binding affinity.

Phase II Metabolism: Glucuronidation (Major Fate)

The dominant clearance mechanism is acyl-glucuronidation. The presence of two carboxyl groups (C15 and C12) provides two sites for conjugation, though steric hindrance at C12 often favors the C15 terminal carboxyl.

  • Enzymes: UGT1A1 , UGT1A3 , and UGT2B7 .

  • Reaction: 12-CRA + UDP-Glucuronic Acid

    
    12-CRA-15-O-glucuronide  (or 12-O-glucuronide).
    
  • Risk Factor: Acyl glucuronides are potentially reactive electrophiles. They can undergo intramolecular rearrangement or covalent binding to plasma proteins (via transacylation), a mechanism often investigated in retinoid toxicity studies.

Transport and Excretion

Due to its ionization, 12-CRA requires active transport:

  • Hepatic Uptake: Mediated by OATP1B1 and OATP1B3 .

  • Efflux: The glucuronide conjugates are exported into the bile via MRP2 (Multidrug Resistance-associated Protein 2) or into the blood via MRP3 for renal elimination.

Visualization of Metabolic Fate

The following diagram illustrates the clearance pathway of 12-CRA, highlighting the shift from Phase I oxidation (typical for RA) to Phase II conjugation (dominant for 12-CRA).

G Isotretinoin 13-cis-Retinoic Acid (Parent Drug) CRA12 12-Carboxyretinoic Acid (12-CRA) Isotretinoin->CRA12 Impurity/Degradation (Non-enzymatic/Synthetic) CYP26 CYP26/CYP3A4 (Minor Oxidation) CRA12->CYP26 Low Affinity UGT UGT1A/2B (Glucuronidation) CRA12->UGT High Affinity (Clearance Driver) Metabolite_Ox 4-OH-12-CRA (Minor) CYP26->Metabolite_Ox Metabolite_Glu 12-CRA-Glucuronide (Major Conjugate) UGT->Metabolite_Glu Excretion Biliary/Renal Excretion Metabolite_Ox->Excretion Metabolite_Glu->Excretion MRP2/MRP3

Caption: Metabolic clearance pathway of 12-Carboxyretinoic Acid, emphasizing Phase II glucuronidation as the dominant fate.

Experimental Protocols for Metabolic Investigation

To validate the metabolic fate of 12-CRA, the following self-validating protocols are recommended. These assays distinguish between metabolic stability and metabolite identification.

Protocol A: In Vitro Metabolic Stability (Hepatocyte Clearance)

Objective: Determine the intrinsic clearance (


) and identify if Phase I or Phase II dominates.
  • System: Cryopreserved human hepatocytes (pool of >10 donors).

  • Preparation: Thaw hepatocytes and suspend in Krebs-Henseleit buffer (pH 7.4) to

    
     cells/mL.
    
  • Incubation:

    • Pre-incubate cells for 10 min at 37°C.

    • Initiate reaction by adding 12-CRA (Final concentration: 1

      
      M, <0.1% DMSO).
      
    • Control A: 12-CRA + Hepatocytes + 1-Aminobenzotriazole (ABT) (Non-specific CYP inhibitor). Purpose: If clearance persists, Phase II is dominant.

    • Control B: 12-CRA + Hepatocytes + Propyl gallate (UGT inhibitor) or Heat-inactivated cells.

  • Sampling: Aliquot 50

    
    L at 0, 15, 30, 60, and 120 min into 150 
    
    
    
    L ice-cold acetonitrile (containing Internal Standard, e.g., deuterated RA).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[remaining %] vs. time. The slope (

    
    ) determines 
    
    
    
    .
    • 
      .
      
Protocol B: Metabolite Identification via HRMS

Objective: Distinguish 12-CRA metabolites from isobaric retinoids (e.g., 4-oxo-RA).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins. Critical: Retinoid isomers require shallow gradients for separation.

  • Detection: Negative Ion Mode (ESI-). Dicarboxylic acids ionize strongly in negative mode (

    
    ).
    
  • Diagnostic Ions:

    • Parent (12-CRA): Look for

      
       343.19 (C
      
      
      
      H
      
      
      O
      
      
      ).
    • Glucuronide: Look for

      
       519.22 (Shift of +176 Da).
      
    • CO2 Loss: MS/MS fragmentation often shows loss of 44 Da (CO

      
      ), confirming the carboxylic acid moiety.
      

Analytical Data Summary

When analyzing 12-CRA in biological matrices, the following parameters are standard for validation.

ParameterValue / CharacteristicNotes
Monoisotopic Mass 344.1988 DaBased on C

H

O

.[1][2]
UV

~340–350 nmSimilar to parent retinoids; useful for HPLC-UV purity checks.
Retention Time < IsotretinoinElutes earlier than parent drug on C18 due to increased polarity (2x COOH).
Major Interference 4-oxo-13-cis-RAIsobaric if formula matches; requires MS/MS fragmentation to distinguish ring oxidation vs. chain carboxylation.

References

  • Isoherranen, N., et al. (2009).[3] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Thatcher, J. E., & Isoherranen, N. (2009).[3] Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Pharmacology & Therapeutics.[3][4][5][6][7] Link

  • BenchChem. (n.d.). 12-Carboxyretinoic Acid Structure and Metabolic Data. Link

  • Splendid Lab. (2024). (9-cis,13-cis)-12-Carboxy Retinoic Acid Reference Standard. Link

  • Uni.lu. (2024). PubChemLite Explorer: C21H28O4 Retinoid Derivatives. Link

Sources

An In-Depth Technical Guide on the In Silico Modeling of 12-Carboxyretinoic Acid Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for modeling the interaction between 12-Carboxyretinoic acid (12-CRA) and its potential nuclear receptor targets using in silico techniques. Intended for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical workflows for robust and predictive molecular modeling. We will explore the critical steps of ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Foundational Concepts: 12-Carboxyretinoic Acid and its Putative Receptors

Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating a multitude of biological processes, including cell growth, differentiation, and apoptosis. Their physiological effects are primarily mediated through nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] While all-trans retinoic acid (ATRA) is the most extensively studied endogenous ligand for RARs, a diverse array of other retinoids exists, each with potentially distinct biological activities and receptor affinities.

12-Carboxyretinoic acid (12-CRA), a metabolite of ATRA, presents a compelling subject for in silico investigation. Its unique chemical structure suggests a potentially altered binding mode and receptor interaction profile compared to more common retinoids. Understanding these interactions at an atomic level is crucial for elucidating its biological function and therapeutic potential. This guide will focus on modeling the binding of 12-CRA to its putative receptor targets, primarily the RARs (α, β, γ).

The retinoic acid receptors are ligand-activated transcription factors.[2] There are three main types: RAR-alpha, RAR-beta, and RAR-gamma.[2] These receptors form heterodimers with RXRs.[2][3] In the absence of a ligand, the RAR/RXR dimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) along with corepressor proteins.[2][3] The binding of an agonist ligand, like a retinoic acid, causes the corepressor to detach and coactivator proteins to be recruited, which then promotes the transcription of target genes.[2][3]

The In Silico Toolkit: Core Methodologies

A robust in silico analysis of ligand-receptor binding relies on a combination of computational techniques, each providing unique insights.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.[4] It is an excellent initial step for generating plausible binding poses.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and conformational changes that may occur.[6][7]

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy, providing a quantitative measure of the binding affinity.[8][9]

A Step-by-Step Workflow for Modeling 12-CRA Binding

The following diagram outlines the comprehensive workflow for the in silico modeling of 12-CRA receptor binding.

Sources

Methodological & Application

Application Note: Quantitation of 12-Carboxyretinoic Acid in Biological Matrices via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 12-carboxyretinoic acid (12-CRA), a polar metabolite of 13-cis-retinoic acid (Isotretinoin). Unlike standard retinoid panels that focus solely on the parent drug and its 4-oxo metabolite, this protocol addresses the separation of the more polar 12-carboxy derivative. The method utilizes a C18 reverse-phase separation with an acidified mobile phase to suppress carboxyl ionization, ensuring sharp peak shape and high resolution. Critical emphasis is placed on sample handling to prevent photo-isomerization, a primary source of analytical error in retinoid quantification.

Introduction & Biological Context

Retinoids are potent modulators of cell proliferation and differentiation. 13-cis-retinoic acid (Isotretinoin) is widely used in dermatology but undergoes extensive metabolism. While 4-oxo-13-cis-retinoic acid is the major circulating metabolite, 12-carboxyretinoic acid represents a significant oxidative pathway, particularly in the elimination phase.

Accurate quantification of 12-CRA is challenging due to:

  • Isomeric Complexity: It must be chromatographically resolved from 13-cis-RA, all-trans-RA, and their respective 4-oxo derivatives.

  • Photo-instability: Retinoids rapidly isomerize under white light (wavelengths <500 nm).

  • Protein Binding: >99.9% binding to albumin requires aggressive extraction techniques.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism of Isotretinoin leading to 12-CRA.

RetinoidMetabolism Isotretinoin 13-cis-Retinoic Acid (Parent) OxoIso 4-oxo-13-cis-RA (Major Metabolite) Isotretinoin->OxoIso CYP2C8/3A4 Oxidation Glucuronide Retinoyl Glucuronides (Elimination) Isotretinoin->Glucuronide Direct Conjugation CarboxyRA 12-Carboxy-13-cis-RA (Target Analyte) OxoIso->CarboxyRA Beta-oxidation Chain Shortening CarboxyRA->Glucuronide UGT Conjugation

Figure 1: Simplified metabolic pathway of 13-cis-retinoic acid showing the formation of the 12-carboxy metabolite.

Chemical Properties & Handling Protocols

Strict adherence to these handling protocols is required to validate the assay.

  • Light Protection: All procedures must be performed under yellow light (sodium vapor or gold fluorescent sleeves, cutoff >500 nm). Use amber glassware for all solutions. If amber glass is unavailable, wrap clear glass in aluminum foil.

  • Oxidation Prevention: Retinoids are susceptible to oxidation.[1] All extraction solvents must contain 0.025% Butylated Hydroxytoluene (BHT) as an antioxidant.

  • Temperature: Samples should be processed on ice. Long-term storage of plasma/serum must be at -80°C.

Method Development Strategy

Column Selection

A high-density C18 column is selected to provide sufficient hydrophobic retention.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Rationale: The 12-carboxy group increases polarity compared to the parent drug. A standard C18 allows for baseline separation of the polar 12-CRA (eluting earlier) from the hydrophobic parent drug (eluting later).

Mobile Phase Chemistry

The pKa of the carboxylic acid moiety on retinoids is approximately 4.0–5.0.

  • pH Control: To achieve sharp peaks and consistent retention, the pH must be maintained below 3.5 . This suppresses ionization (

    
     vs 
    
    
    
    ), keeping the analyte in its neutral, hydrophobic form which interacts effectively with the C18 stationary phase.
  • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for retinoids.

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Binary pump capability, temperature-controlled column compartment (25°C), UV-Vis or PDA detector.

  • Standards: 12-Carboxyretinoic acid reference standard (purity >98%), Acitretin (Internal Standard).

  • Solvents: HPLC-grade Acetonitrile, Water, Glacial Acetic Acid, n-Hexane, Ethyl Acetate.

Chromatographic Conditions
ParameterSetting
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.5% Acetic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile containing 0.05% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temp 25°C
Detection UV at 350 nm (Reference 550 nm)
Run Time 25 minutes

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold for polar interferences)

  • 2-15 min: 40% B

    
     85% B (Linear Gradient)
    
  • 15-20 min: 85% B (Wash parent retinoids)

  • 20-21 min: 85% B

    
     40% B
    
  • 21-25 min: 40% B (Re-equilibration)

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for this application as it removes salts and proteins that cause column fouling and ion suppression.

Extraction Workflow:

ExtractionWorkflow Step1 Aliquot 200 µL Plasma (Amber Tube) Step2 Add 20 µL Internal Standard (Acitretin in ACN) Step1->Step2 Step3 Add 200 µL Buffer (0.1M Acetate Buffer pH 4.0) Step2->Step3 Step4 Add 2 mL Extraction Solvent (Hexane:Ethyl Acetate 9:1 + BHT) Step3->Step4 Step5 Vortex (2 min) & Centrifuge (4000 rpm, 10 min, 4°C) Step4->Step5 Step6 Transfer Organic Layer to Clean Amber Tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 35°C) Step6->Step7 Step8 Reconstitute (100 µL Mobile Phase A:B 50:50) Step7->Step8

Figure 2: Liquid-Liquid Extraction protocol optimized for retinoid recovery.

Protocol Steps:

  • Aliquot: Place 200 µL of plasma into a 5 mL amber glass screw-cap tube.

  • IS Spike: Add 20 µL of Internal Standard working solution.

  • Acidification: Add 200 µL of 0.1 M Acetate Buffer (pH 4.0). Note: Acidification ensures the carboxy-metabolite is protonated and partitions into the organic phase.

  • Extraction: Add 2 mL of Hexane:Ethyl Acetate (9:1 v/v) containing 0.025% BHT.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a fresh amber tube. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex well and transfer to an amber HPLC vial with insert.

Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriteriaNotes
Linearity

Range: 10 – 1000 ng/mL
LLOQ S/N > 10:1Target ~5-10 ng/mL
Accuracy 85-115%At Low, Mid, High QC levels
Precision (CV) < 15%Intra- and Inter-day
Recovery > 80%Absolute recovery from plasma
Stability < 10% degradation4 hours in autosampler (amber)

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Silanol interactions or pH > pKa.

    • Fix: Ensure Mobile Phase A pH is < 3.5. If tailing persists, replace the column with a "base-deactivated" or "end-capped" C18 column.

  • Low Recovery:

    • Cause: Inefficient extraction of the polar 12-carboxy metabolite.

    • Fix: Increase the polarity of the extraction solvent slightly (e.g., change Hexane:EtOAc from 9:1 to 8:2) or ensure the plasma is sufficiently acidified (pH 4.0) before extraction.

  • Extra Peaks/Ghost Peaks:

    • Cause: Photo-isomerization.

    • Fix: Verify all lights in the lab are yellow. Check that autosampler vials are amber.

References

  • Wyss, R. (1990). Chromatographic determination of isotretinoin and its metabolites in human plasma.[1] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Thermo Fisher Scientific. (2017).[2] LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum.

  • Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-dependent Transcription by All-trans-Retinoic Acid Metabolites and 1,25-Dihydroxyvitamin D3. Journal of Biological Chemistry.

  • Scientific Institute of Public Health. (2014). Standard Operating Procedure for the determination of Retinoids.

Sources

immunofluorescence staining for RAR activation by 12-Carboxyretinoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Visualizing Retinoic Acid Receptor (RAR) Activation by 12-Carboxyretinoic Acid Using Immunofluorescence

This document provides a detailed technical guide and protocol for visualizing and quantifying the activation of Retinoic Acid Receptors (RARs) in response to treatment with 12-Carboxyretinoic acid, a synthetic retinoid analog. The primary method described is immunofluorescence (IF) microscopy, a powerful technique for assessing the subcellular localization and concentration of proteins.

Scientific Introduction: The Rationale for Visualizing RAR Activation

Retinoic Acid Receptors (RARs) are members of the nuclear receptor superfamily that function as ligand-activated transcription factors.[1][2][3] These receptors, which include three main types (RARα, RARβ, and RARγ), play a pivotal role in regulating gene expression networks essential for cellular differentiation, proliferation, and embryonic development.[1][4]

The canonical mechanism of RAR activation is initiated by the binding of a retinoid ligand, such as all-trans retinoic acid (ATRA) or synthetic analogs like 12-Carboxyretinoic acid.[5] In the absence of a ligand, RARs typically form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This unliganded complex is associated with corepressor proteins, which silence gene transcription.[6]

Ligand binding induces a critical conformational change in the RAR protein. This transformation triggers the dissociation of corepressors and facilitates the recruitment of coactivator proteins.[1][6][7] The resulting complex then actively promotes the transcription of downstream target genes.

While RARs are constitutively nuclear, their activation by agonists leads to a more pronounced accumulation and clustering within the nucleus at sites of active transcription. This change in the intranuclear concentration and distribution of RARs can be effectively visualized and quantified using immunofluorescence. By measuring the increase in nuclear fluorescence intensity of RARs following treatment with 12-Carboxyretinoic acid, we can derive a robust and quantitative proxy for receptor activation.

Principle of the Immunofluorescence Assay

Immunofluorescence (IF) allows for the specific detection of a target protein within a cell through the use of antibodies. In this application, an antibody specific to an RAR isoform is used to label the receptor. A secondary antibody, conjugated to a fluorescent molecule (a fluorophore), then binds to the primary antibody, generating a signal that can be visualized with a fluorescence microscope.

The workflow involves several critical stages, each optimized to preserve cellular morphology while allowing antibody access to the nuclear target.[8][9] The key endpoint is the quantification of the RAR-associated fluorescence signal within the nucleus, which is identified using a DNA counterstain like DAPI. An increase in this signal in treated cells compared to vehicle-treated controls indicates ligand-induced RAR activation and nuclear accumulation.

.dot

RAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_ext 12-Carboxyretinoic Acid (Ligand) RAR RAR Ligand_ext->RAR Enters Nucleus & Binds RAR RXR RXR RAR->RXR CoRep Corepressor Complex RAR->CoRep Dissociates CoA Coactivator Complex RAR->CoA Recruits RARE RARE RAR->RARE Binds DNA RXR->RARE Binds DNA CoRep->RAR Binds in absence of ligand Gene Target Gene CoA->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription IF_Workflow start 1. Seed Cells on Coverslips treatment 2. Treat Cells (12-Carboxyretinoic Acid vs. Vehicle Control) start->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (Anti-RAR) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 8. Counterstain Nuclei (DAPI / Hoechst) secondary_ab->counterstain mount 9. Mount Coverslips counterstain->mount image 10. Image Acquisition (Fluorescence Microscopy) mount->image analyze 11. Quantitative Analysis (Nuclear Fluorescence Intensity) image->analyze end Results analyze->end

Caption: Experimental workflow for immunofluorescence staining of RAR activation.

Detailed Application Protocol

This protocol is optimized for cultured adherent cells. Modifications may be required for suspension cells or tissue sections.

Reagent / Material Supplier Example Purpose
Cell Culture
Adherent Cells (e.g., MCF-7, SH-SY5Y)ATCCBiological system
Glass Coverslips or Chamber SlidesThermo Fisher ScientificSubstrate for cell growth and imaging
Complete Cell Culture MediumGibcoCell growth and maintenance
Treatment
12-Carboxyretinoic acidSigma-AldrichRAR Agonist
DMSO (Anhydrous)Sigma-AldrichVehicle for agonist
Staining Reagents
Phosphate-Buffered Saline (PBS), pH 7.4GibcoWashing buffer
Paraformaldehyde (PFA), 16% solutionElectron Microscopy SciencesFixative
Triton™ X-100Thermo Fisher ScientificPermeabilization agent
Normal Goat Serum (or other species)Jackson ImmunoResearchBlocking agent
Bovine Serum Albumin (BSA)Sigma-AldrichComponent of blocking/antibody buffers
Primary Antibody (e.g., Rabbit anti-RARα)Thermo Fisher (PA1-810A) [10]Binds to target protein
Fluorophore-conjugated Secondary AntibodyInvitrogen (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488)Binds to primary antibody for detection
DAPI or Hoechst 33342InvitrogenNuclear counterstain
Mounting Medium with AntifadeVector LaboratoriesPreserves fluorescence and mounts coverslip
Equipment
Humidified CO₂ IncubatorCell culture
Fluorescence Microscope with FiltersZeiss, Leica, etc.Image acquisition
Image Analysis SoftwareImageJ/Fiji, CellProfilerQuantitative analysis

Day 1: Cell Seeding

  • Place sterile 18 mm glass coverslips into the wells of a 12-well plate.

  • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment. This prevents artifacts from over-confluent or sparse cultures.

  • Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

Day 2: Ligand Treatment

  • Prepare a stock solution of 12-Carboxyretinoic acid (e.g., 10 mM in DMSO).

  • Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest ligand concentration condition.

  • Remove the old medium from the cells and replace it with the treatment or vehicle control media.

  • Incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C. The optimal time should be determined empirically.

Day 2/3: Immunofluorescence Staining Perform all subsequent steps at room temperature unless otherwise specified, and protect from light after adding fluorescent antibodies.

  • Fixation:

    • Carefully aspirate the medium.

    • Gently wash the cells twice with 1 mL of PBS.

    • Add 1 mL of freshly prepared 4% PFA in PBS to each well. [9] * Incubate for 15 minutes. Rationale: PFA cross-links proteins, preserving cellular architecture and locking the RARs in place. [11] * Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes. Rationale: Triton X-100 is a non-ionic detergent that creates pores in the cellular and nuclear membranes, allowing antibodies to access intracellular targets. [8][12] * Aspirate and wash three times with PBS.

  • Blocking:

    • Prepare a blocking buffer: 5% Normal Goat Serum (NGS) and 0.1% BSA in PBS. The serum species should match the host species of the secondary antibody.

    • Add 1 mL of blocking buffer to each well.

    • Incubate for 1 hour. Rationale: The serum proteins bind to non-specific sites on the sample, preventing the primary antibody from binding randomly and reducing background signal. [8]

  • Primary Antibody Incubation:

    • Dilute the anti-RAR primary antibody in antibody dilution buffer (1% BSA in PBS) to its predetermined optimal concentration (e.g., 1:100 to 1:500).

    • Aspirate the blocking buffer. Add the diluted primary antibody solution to the cells. Use a small volume (e.g., 200 µL) and ensure the coverslip is fully covered.

    • Incubate overnight at 4°C in a humidified chamber. [9][13]Rationale: Overnight incubation at a low temperature promotes specific antibody binding while minimizing background.

Day 3/4: Secondary Antibody and Mounting

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer to its optimal concentration (e.g., 1:1000).

    • Add the diluted secondary antibody to the cells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Final Washes:

    • Aspirate the secondary antibody solution.

    • Wash three times with PBS for 5 minutes each, protected from light.

    • During the second wash, add a nuclear counterstain (e.g., DAPI at 1 µg/mL) to the PBS.

    • Incubate for 5 minutes.

  • Mounting:

    • Briefly dip the coverslip in deionized water to remove salt crystals.

    • Using fine-tipped forceps, carefully remove the coverslip from the well. Wick away excess water from the edge with a lab wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges with clear nail polish and allow it to dry. Store slides flat at 4°C in the dark.

Data Acquisition and Quantitative Analysis

A key advantage of this method is its suitability for quantitative analysis, which provides an objective measure of RAR activation. [14][15]

  • Use a fluorescence or confocal microscope. Confocal microscopy is preferred for its ability to reduce out-of-focus light and provide clearer images of the nuclear signal.

  • For each experimental condition (vehicle, different concentrations of 12-Carboxyretinoic acid), capture multiple random fields of view.

  • Crucially, maintain identical acquisition settings (e.g., exposure time, laser power, gain) for all samples within an experiment to ensure comparability.

This protocol uses the freely available software ImageJ/Fiji. [14]

  • Define the Nucleus: Open a multi-channel image. Use the DAPI (blue) channel to identify the nuclei. Apply a threshold to this channel to create a binary mask, which will define the "Region of Interest" (ROI) for each nucleus.

  • Measure Fluorescence Intensity: Use the nuclear ROIs generated in the previous step to measure the mean gray value (mean fluorescence intensity) within the RAR channel (e.g., green for Alexa Fluor 488).

  • Data Collection: Repeat this measurement for a large number of cells (e.g., >100) for each condition.

  • Normalization and Statistics: Calculate the average nuclear fluorescence intensity for each condition. Normalize the data to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed increases.

Parameter Description Example Calculation
Mean Nuclear Intensity The average pixel intensity of the RAR signal within the DAPI-defined nuclear boundary.Sum of RAR pixel values in nucleus / Number of pixels in nucleus
Fold Change The ratio of the mean nuclear intensity of the treated sample to the vehicle control.(Mean Intensity of Treated) / (Mean Intensity of Vehicle)

A Self-Validating System: Essential Controls for Trustworthy Data

The validity of any immunofluorescence experiment hinges on the inclusion of proper controls. [16]These controls are not optional; they are integral to interpreting the results correctly.

Control Type Procedure Purpose Expected Outcome
Vehicle Control Treat cells with the same concentration of DMSO used for the ligand.To ensure the observed effect is due to the compound, not the solvent.Basal level of RAR nuclear staining.
No Primary Antibody Omit the primary antibody incubation step but include the secondary antibody.To check for non-specific binding of the secondary antibody. [17]No signal should be detected in the RAR channel.
Isotype Control Replace the primary antibody with a non-immune antibody of the same isotype and concentration.To assess non-specific binding of the primary antibody to the cells. Minimal to no signal.
Unstained Control Image cells that have been fixed but not stained with any antibodies.To determine the level of cellular autofluorescence. [18]Reveals any inherent fluorescence that could interfere with the signal.
Positive Control Use a cell line known to express high levels of RAR and respond robustly to retinoids.To confirm that the protocol and reagents are working correctly. [19]Strong, ligand-inducible nuclear signal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background / Non-specific Staining 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Secondary antibody is binding non-specifically.1. Increase blocking time to 90 minutes or increase serum concentration. [8] 2. Titrate antibodies to find the optimal concentration with the best signal-to-noise ratio. 3. Increase the number and duration of wash steps. 4. Run a "secondary antibody only" control. Consider using a pre-adsorbed secondary antibody. [20]
Weak or No Signal 1. Low expression of RAR in the chosen cell type. 2. Primary antibody does not recognize the target protein under these fixation conditions. 3. Antibody concentration is too low. 4. Incompatible primary/secondary antibodies. 5. Fluorophore has been photobleached.1. Confirm RAR expression via Western Blot or use a positive control cell line. [18] 2. Consult the antibody datasheet for recommended fixation methods. Some epitopes are sensitive to PFA. [11] 3. Increase the primary antibody concentration or incubation time. [21][22] 4. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-Rabbit for a rabbit primary). 5. Minimize light exposure after adding fluorescent reagents. Use an antifade mounting medium.
Cell Morphology is Poor 1. Cells were over-confluent or unhealthy before fixation. 2. Over-fixation with PFA. 3. Harsh permeabilization.1. Seed cells at a lower density; ensure cells are healthy before starting. 2. Reduce fixation time to 10 minutes. 3. Reduce Triton X-100 concentration to 0.05% or decrease incubation time.

References

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • EpigenTek. (n.d.). Immunofluorescence (IF) Protocol. Retrieved from [Link]

  • Lightbody, E. D., & Nicol, C. J. (2019). Immunofluorescence Labeling of Nuclear Receptor Expression in Formalin-Fixed, Paraffin-Embedded Tissue. Methods in Molecular Biology, 1966, 101–105. Retrieved from [Link]

  • Wikipedia. (2024). Retinoic acid receptor. Retrieved from [Link]

  • Kodiha, M., et al. (2017). Optimized immunofluorescence staining protocol to detect the nucleoporin Nup98 in different subcellular compartments. Nature Protocols. Retrieved from [Link]

  • Bakdash, G., et al. (2012). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 375(1-2), 108-116. Retrieved from [Link]

  • Amitay-Laish, I., et al. (2019). Retinoic acid receptor agonist as monotherapy for early-stage mycosis fungoides: does it work?. International Journal of Dermatology, 58(1), 113-118. Retrieved from [Link]

  • Sijben, J. W., et al. (2008). Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors. Journal of medicinal chemistry, 51(19), 6043-6051. Retrieved from [Link]

  • Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide. Retrieved from [Link]

  • Idres, N., et al. (2002). Retinoic acid metabolism and mechanism of action: a review. Current drug metabolism, 3(6), 503-517. Retrieved from [Link]

  • Cunningham, T. J., & Duester, G. (2015). Retinoic acid signaling pathways. Organogenesis, 11(1), 1-13. Retrieved from [Link]

  • Gurrieri, C., et al. (2004). Rapid and Reliable Confirmation of Acute Promyelocytic Leukemia by Immunofluorescence Staining With an Antipromyelocytic Leukemia Antibody: The M. D. Anderson Cancer Center Experience of 349 Patients. Cancer, 100(10), 2159-2167. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of rel A and quantification of nuclear:cytoplasmic ratios. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acitretin?. Retrieved from [Link]

  • Biocompare. (n.d.). Anti-Retinoic Acid Immunohistochemistry Antibody Products. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide. Retrieved from [Link]

  • Duester, G. (2008). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 9(8), 638-649. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Retinoic acid signaling pathways. Retrieved from [Link]

  • K-K., et al. (2020). Quantifying the nuclear localization of fluorescently tagged proteins. Computational and Structural Biotechnology Journal, 18, 2038-2047. Retrieved from [Link]

  • ResearchGate. (n.d.). Translocations of the RARalpha gene in acute promyelocytic leukemia. Retrieved from [Link]

  • Usdin, S. B., et al. (2019). Fluorescence-based Quantification of Nucleocytoplasmic Transport. Journal of visualized experiments : JoVE, (148), 10.3791/59680. Retrieved from [Link]

  • Wang, Y., et al. (2016). A complex translocation (3;17;15) in acute promyelocytic leukemia confirmed by fluorescence in situ hybridization. Molecular medicine reports, 14(4), 3167-3170. Retrieved from [Link]

  • Ghyselinck, N. B., & Duester, G. (2019). Retinoic acid, RARs and early development in. Journal of Molecular Endocrinology, 62(4), R135-R153. Retrieved from [Link]

  • Schapira, M., et al. (2001). In silico discovery of novel Retinoic Acid Receptor agonist structures. BMC structural biology, 1, 1. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Cell Signaling Technology. (2018, September 7). what controls should I include for Immunofluorescence (IF)? | CST Tech Tips [Video]. YouTube. Retrieved from [Link]

  • Amnis. (n.d.). Quantitation of Nuclear Translocation Events Using ImageStream® Multispectral Imaging Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute promyelocytic leukemia cases with nonreciprocal PML/RARα or RARα/PML fusion genes. Retrieved from [Link]

  • Dawson, M. I., & Xia, Z. (2012). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules (Basel, Switzerland), 17(10), 11598-11620. Retrieved from [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development (Cambridge, England), 139(5), 843-858. Retrieved from [Link]

  • HistoWiz. (n.d.). Positive, Secondary, and Unlabeled Controls in Immunofluorescence Tissue Labeling. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Lo Coco, F., et al. (1992). PML/RAR-alpha rearrangement in acute promyelocytic leukaemias apparently lacking the t(15;17) translocation. British journal of haematology, 82(1), 102-107. Retrieved from [Link]

Sources

practical applications of 12-Carboxyretinoic acid in dermatological research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 12-Carboxyretinoic Acid (12-CRA) in Dermatological Pharmacology

Executive Summary & Scientific Context

12-Carboxyretinoic acid (12-CRA) is a specialized synthetic retinoid derivative, distinct from the canonical metabolites All-Trans Retinoic Acid (ATRA) and 13-cis-Retinoic Acid (Isotretinoin). Structurally, the introduction of a carboxyl group at the C-12 position of the polyene chain introduces significant steric and electronic constraints.

In dermatological research, 12-CRA serves as a critical conformational probe . Unlike ATRA, which possesses a flexible polyene chain capable of adopting multiple rotational states, 12-CRA is often synthesized as the 11-cis, 13-cis isomer or related dicarboxylic analogs. These modifications lock the molecule into specific spatial configurations ("s-cis" vs. "s-trans"), allowing researchers to map the ligand-binding pockets of Nuclear Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) with high precision.

Primary Research Applications:

  • Receptor Subtype Selectivity: Differentiating between RAR-

    
    , 
    
    
    
    , and
    
    
    activation, which is crucial for developing acne and psoriasis treatments with reduced side effects.
  • Metabolic Resistance Profiling: Investigating how C-12 substitution hinders CYP26-mediated degradation.

  • Teratogenicity Screening: Assessing if dicarboxylic retinoids retain therapeutic potency while exhibiting reduced placental transfer or teratogenic potential compared to Isotretinoin.

Physiochemical Properties & Handling[1]

Before initiating biological assays, the stability of 12-CRA must be secured. Retinoids are notoriously photo-unstable; the 12-carboxy derivative is particularly prone to photo-isomerization and oxidation.

PropertySpecificationCritical Handling Note
Molecular Formula

Dicarboxylic acid nature increases polarity compared to ATRA.
Solubility DMSO (>25 mg/mL), EthanolInsoluble in water. Precipitates rapidly in aqueous media if >0.1% DMSO.
Light Sensitivity High (

min in ambient light)
Strict Dark Room/Yellow Light handling is mandatory.
Storage -80°C (Solid), -20°C (Stock)Store under Argon/Nitrogen gas to prevent oxidation.

Experimental Protocols

Protocol A: Nuclear Receptor Transactivation Assay (Luciferase Reporter)

Objective: To quantitate the agonist potential of 12-CRA against specific RAR subtypes (RAR


, RAR

, RAR

) relative to ATRA.

Materials:

  • HEK293T cells.

  • Plasmids: pSG5-RAR

    
    /
    
    
    
    /
    
    
    (expression vectors), pRARE-Luc (Reporter), pRL-TK (Renilla control).
  • Ligands: 12-CRA (Test), ATRA (Positive Control), DMSO (Vehicle).

Workflow:

  • Seeding: Plate HEK293T cells in 24-well plates (5 x

    
     cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).
    
  • Transfection: After 24h, co-transfect using Lipofectamine:

    • 100 ng Receptor Plasmid (RAR

      
      , 
      
      
      
      , or
      
      
      ).
    • 100 ng pRARE-Luc reporter.

    • 10 ng pRL-TK (normalization).

  • Treatment: 24h post-transfection, treat cells with 12-CRA in a dose-response curve (

    
     M to 
    
    
    
    M). Perform all dosing under yellow light.
  • Lysis & Detection: 24h post-treatment, lyse cells and measure Luminescence (Firefly/Renilla ratio).

Data Interpretation:

  • Calculate

    
     for each receptor subtype.
    
  • Insight: If 12-CRA shows high affinity for RAR

    
     (predominant in skin) but low affinity for RAR
    
    
    
    (associated with systemic toxicity), it represents a lead candidate for topical therapy.
Protocol B: Keratinocyte Differentiation Screen (HaCaT Model)

Objective: To determine if 12-CRA induces terminal differentiation in keratinocytes, a proxy for efficacy in psoriasis and acne.

Workflow:

  • Culture: Grow HaCaT keratinocytes to 70% confluence in low-calcium (0.06 mM) KGM media.

  • Induction: Switch to high-calcium (1.2 mM) media supplemented with 12-CRA (1

    
    M) or Vehicle.
    
  • Incubation: Incubate for 48, 72, and 96 hours.

  • qPCR Analysis: Extract RNA and quantify markers:

    • Early Differentiation: Keratin 1 (KRT1), Keratin 10 (KRT10).

    • Late Differentiation: Involucrin (IVL), Filaggrin (FLG).

    • Metabolic Marker: CYP26A1 (Indicates retinoid signaling activation).

Mechanistic Visualization

The following diagram illustrates the pathway by which 12-CRA interacts with the nuclear receptor machinery and where it diverges from standard ATRA signaling due to its structural constraints.

RetinoidSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA (Flexible Backbone) CRABP CRABP-II (Chaperone) ATRA->CRABP High Affinity CYP26 CYP26 Enzymes (Degradation) ATRA->CYP26 Rapid Metabolism RAR RAR (alpha/beta/gamma) ATRA->RAR Standard Binding CRA 12-CRA (Rigid/Locked Backbone) CRA->CRABP Altered Affinity (Steric Hindrance) CRA->CYP26 Resistant? (C12 Block) CRA->RAR Conformation Specific (Selectivity Probe) CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA Response Element) RAR->RARE RXR->RARE CoAct Co-Activators RARE->CoAct GeneExp Gene Expression (Differentiation/Apoptosis) CoAct->GeneExp

Caption: Comparative signaling pathway of ATRA vs. 12-CRA. Note the potential for 12-CRA to bypass CYP26 degradation and exhibit selective binding to RAR subtypes due to steric locking at the C-12 position.

Comparative Data Summary (Reference Values)

The following table summarizes the expected profile of 12-CRA compared to standard retinoids based on structural activity relationships (SAR).

ParameterAll-Trans Retinoic Acid (ATRA)13-cis-Retinoic Acid (Isotretinoin)12-Carboxyretinoic Acid (12-CRA)
Primary Target Pan-RAR AgonistPro-drug (isomerizes to ATRA)Research Probe (RAR Subtype Specific)
Conformation Flexible (s-trans/s-cis)Kinked (cis)Locked/Restricted
Metabolic Stability Low (CYP26 substrate)ModerateHigh (Predicted C12 block)
Lipophilicity (LogP) ~6.3~6.3~5.1 (More Polar)
Clinical Status FDA Approved (Acne/APL)FDA Approved (Severe Acne)Experimental / Pre-clinical

References

  • LookChem. (n.d.). Isotretinoin and Retinoid Metabolites: Chemical Properties and Biological Activity.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Retinoic Acid and Its Derivatives in Skin. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (1982). 12-Carboxyretinoic acids.[1][2][3][4][5][6] Synthesis and structure. Journal of Organic Chemistry. Retrieved from [Link]

  • DataPDF. (1981).[4] Conformational studies of 11-cis-12-carboxyretinoic acid dimethyl ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 12-Carboxyretinoic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 12-Carboxyretinoic acid. This document provides in-depth, experience-driven advice to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during cell culture experiments. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is 12-Carboxyretinoic acid, and why is its solubility in aqueous media a challenge?

A1: 12-Carboxyretinoic acid is a derivative of Vitamin A, belonging to the retinoid family. Like many retinoids, it possesses a long, hydrophobic carbon backbone, making it inherently difficult to dissolve in water-based solutions like cell culture media.[1][2] This poor aqueous solubility is a primary hurdle for in vitro studies, as the compound can precipitate out of solution, leading to inaccurate concentrations and unreliable experimental results. The carboxylic acid group does offer a way to improve solubility by forming a salt at a basic pH, a principle we will leverage in our protocols.

Q2: What is the recommended solvent for making a stock solution of 12-Carboxyretinoic acid?

A2: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like 12-Carboxyretinoic acid and other retinoids.[1][2][3] Ethanol can also be used, but it generally offers lower solubility compared to DMSO.[1][4][5] For instance, all-trans retinoic acid (ATRA), a closely related compound, is soluble up to approximately 20 mg/mL in DMSO, while its solubility in ethanol is significantly lower at around 0.5 mg/mL.[1]

Q3: How should I properly handle and store 12-Carboxyretinoic acid and its solutions?

A3: Retinoids are notoriously sensitive to light, heat, and air, which can cause degradation and isomerization.[6][7][8][9]

  • Light: Always work in subdued light or under yellow light conditions.[2][7][8] Use amber or foil-wrapped tubes for storing solutions.[9]

  • Temperature: Store the solid powder at -20°C or below.[3] While gentle warming (e.g., 37°C) can aid dissolution, prolonged heating should be avoided.[2][3]

  • Storage of Solutions: Prepare highly concentrated stock solutions in an anhydrous organic solvent like DMSO. Aliquot these into single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2][3][4] DMSO stock solutions of retinoids are generally stable for several months under these conditions.[2][5] However, some studies indicate that retinoids may degrade in DMSO over several weeks, so preparing fresh solutions is the safest approach.[9] Aqueous solutions should be prepared fresh immediately before use and not stored.[1][8]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the standard and most reliable method for preparing a 10 mM stock solution of 12-Carboxyretinoic acid. The key is to create a high-concentration stock to minimize the final volume of organic solvent introduced into your cell culture, which can be toxic to cells.

Step-by-Step Methodology:

  • Preparation: Bring the vial of 12-Carboxyretinoic acid powder and anhydrous DMSO to room temperature. All subsequent steps should be performed in a sterile environment under subdued lighting.

  • Weighing: Carefully weigh the desired amount of 12-Carboxyretinoic acid in a sterile, light-protected vial (e.g., an amber microcentrifuge tube).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For a 10 mM stock of a compound with a molecular weight of ~314.4 g/mol , you would dissolve ~3.14 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, particulate-free solution should be observed. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.[2]

  • Verification (Self-Validation): Hold the vial against a dark background to visually confirm that no solid particles remain. A completely clear solution is indicative of successful solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store these aliquots at -20°C or -80°C for long-term use.[2][4]

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase start Start: Equilibrate Reagents weigh Weigh 12-Carboxyretinoic Acid (in amber tube) start->weigh Under subdued light add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly (1-2 min) add_dmso->vortex check Visual Check: Is solution clear? vortex->check warm Optional: Warm to 37°C warm->vortex Re-mix check->warm No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C to -80°C (Protected from light) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Troubleshooting Guide

Q4: My 12-Carboxyretinoic acid precipitated when I added the stock solution to my cell culture medium. What went wrong and how can I fix it?

A4: This is a classic problem of a hydrophobic compound crashing out of solution when transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The final concentration of the compound in the media has exceeded its aqueous solubility limit.

  • Causality: The DMSO keeps the compound solubilized at a high concentration, but once diluted into the aqueous media, the DMSO concentration drops dramatically, and the water molecules cannot keep the hydrophobic retinoid in solution. This is a common observation with retinoids, where precipitation can occur even at concentrations below 100 µM in culture media.[6]

  • Solutions & Self-Validation:

    • Pre-warm the Media: Always add the stock solution to pre-warmed (37°C) media.[5] This can slightly increase the solubility limit.

    • Dilute Rapidly and Mix: Add the stock solution dropwise into the vortexing or swirling media. This rapid dispersal prevents the formation of localized high concentrations that can initiate precipitation.

    • Lower the Final Concentration: The most straightforward fix is to reduce the target concentration of 12-Carboxyretinoic acid in your experiment.

    • Increase Serum Content (if applicable): For serum-containing media, proteins like albumin can bind to retinoids and help keep them in solution.[7][10] Retinoids are significantly more stable in serum-supplemented media compared to serum-free media.[7][10]

    • BSA for Serum-Free Media: If you are working with serum-free media, the stability of retinoids is greatly reduced.[7][10] Adding bovine serum albumin (BSA) can help stabilize the compound and prevent precipitation.[7][10]

Q5: I'm concerned about DMSO toxicity. What is the maximum safe concentration of DMSO for my cells?

A5: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.

  • General Guideline: A final DMSO concentration of 0.1% is widely considered safe for most cell lines with minimal cytotoxic effects.[4][11][12][13]

  • Tolerable Range: Many robust cell lines can tolerate up to 0.5% DMSO without significant issues.[11][14] Concentrations approaching or exceeding 1% can cause cell stress, alter gene expression, or induce cell death, though some cell lines may tolerate it.[11][14][15]

  • Best Practice (Self-Validation): Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the 12-Carboxyretinoic acid. This allows you to distinguish the effects of the compound from the effects of the solvent.[2][12] If you are using a new cell line or a sensitive primary culture, it is essential to run a dose-response curve with DMSO alone to determine its specific toxicity profile.[11]

Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
≤ 0.1% Negligible toxicity for most cells.Recommended for sensitive cells and long-term studies. [4][11]
0.1% - 0.5% Generally well-tolerated by robust cell lines.Acceptable for many applications; vehicle control is crucial. [11][14]
> 0.5% - 1.0% Potential for cytotoxicity and off-target effects.Use with caution; requires rigorous validation with vehicle controls. [11][15]
> 1.0% High risk of significant cytotoxicity.Not recommended for most cell culture applications. [15]

Q6: Can I use techniques like sonication or adjusting the pH to improve solubility?

A6: Yes, these are advanced techniques that can be effective, but they must be used correctly.

  • Sonication: Sonication can help break up small aggregates and aid in dissolving the compound in the initial stock solution.[11] However, it should be used judiciously as it can generate heat, potentially degrading the retinoid.

  • pH Adjustment: The carboxylic acid moiety on 12-Carboxyretinoic acid provides a key opportunity to enhance solubility. For weak acids, increasing the pH above their pKa will deprotonate the acid, forming a more soluble carboxylate salt.[16][17] You can add a small amount of a base (e.g., NaOH) to your stock solution to raise the pH and improve its dissolution in aqueous media. However, you must carefully control the final pH of your cell culture medium, as significant deviations can harm the cells.

Caption: Troubleshooting decision tree for solubility issues.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]

  • ResearchGate. (2020, November 8). How to dissolve all trans retinoic Acid?[Link]

  • Taylor, L. S., & Zhang, G. G. Z. (2016). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 13(5), 1545–1554. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Cytotechnology, 64(1), 91–99. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 14(3), 577. [Link]

  • Pardo, J., et al. (2018). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Gels, 4(1), 19. [Link]

  • ResearchGate. (2016, February 28). How to dissolve all-trans retinoic acid?[Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]

  • ResearchGate. (2025, August 9). Retinoic acid stability in stem cell cultures. [Link]

  • MDPI. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

  • Reprocell. (n.d.). Product Specification Sheet: Stemolecule™ All-Trans Retinoic Acid. Retrieved February 6, 2026, from [Link]

  • Gursahani, K., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering, 9(3), 1334–1344. [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Lee, J., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 103(8), 1639-1645. [Link]

  • Kane, M. A. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Food Analytical Chemistry, 84(1), e103. [Link]

  • ResearchGate. (2020, August 25). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]

  • Suggett, J. A., et al. (2005). The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of Pharmacy and Pharmacology, 57(11), 1409-1418. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Controlled Release, 303, 1-9. [Link]

Sources

Technical Support Center: Optimizing 12-Carboxyretinoic Acid Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Carboxyretinoic acid (12-CRA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and scientifically grounded advice for the successful application of 12-CRA in cellular assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

A Note on Terminology: 12-Carboxyretinoic Acid vs. 12-Hydroxystearic Acid

It is important to distinguish 12-Carboxyretinoic acid (12-CRA) from the more commonly referenced 12-Hydroxystearic acid (12-HSA). While both are fatty acid derivatives, they have distinct chemical structures and biological activities. 12-HSA has been studied for its role in stimulating antimicrobial peptide secretion from keratinocytes and as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[1][2] In contrast, 12-CRA, as a derivative of retinoic acid, is presumed to interact with the retinoid signaling pathway. This guide focuses specifically on the optimization of 12-CRA in cellular assays.

Understanding the Mechanism of Action: The Retinoid Signaling Pathway

Retinoids, including retinoic acid and its analogs, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3] Their effects are primarily mediated by nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Upon binding to a retinoid ligand like 12-CRA, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This interaction can either activate or repress gene transcription, leading to a downstream cellular response.[3] Understanding this pathway is fundamental to designing and troubleshooting your cellular assays with 12-CRA.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 12-CRA in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I am observing significant cytotoxicity or a decrease in cell viability after treating my cells with 12-CRA. What could be the problem?

Answer:

Cytotoxicity is a common challenge when working with new compounds. Several factors could be contributing to the observed cell death:

  • High Concentration of 12-CRA: Like many bioactive lipids, high concentrations of 12-CRA can be toxic to cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay.

  • Solvent Toxicity: The solvent used to dissolve 12-CRA can also be toxic to cells, especially at higher concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for retinoids, but it is important to keep the final concentration in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (cells treated with the solvent alone) in your experiments to assess the effect of the solvent on cell viability.

  • Compound Instability: Retinoids are known to be sensitive to light and oxidation.[5] Degradation of 12-CRA could lead to the formation of cytotoxic byproducts. Ensure that you are handling and storing the compound properly (see FAQ section for details).

Troubleshooting Workflow:

  • Perform a Dose-Response Curve: Test a wide range of 12-CRA concentrations (e.g., from nanomolar to micromolar) to identify the concentration that gives the desired biological effect without causing significant cell death.[6] A standard cell viability assay, such as an MTT or resazurin-based assay, can be used to assess cytotoxicity.[7]

  • Optimize Solvent Concentration: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells.

  • Ensure Proper Compound Handling: Protect 12-CRA from light by using amber vials and working in a dimly lit environment. Prepare fresh dilutions from a stock solution for each experiment to minimize degradation.

Question 2: I am not observing any biological effect of 12-CRA in my cellular assay. What are the possible reasons?

Answer:

A lack of response to 12-CRA can be due to several factors, ranging from the compound itself to the experimental design.

  • Sub-optimal Concentration: The concentration of 12-CRA you are using may be too low to elicit a detectable response.

  • Poor Solubility: Retinoids are generally hydrophobic and can have low aqueous solubility.[5][8] If 12-CRA is not properly dissolved, its effective concentration in the cell culture medium will be lower than intended.

  • Compound Inactivity: The 12-CRA may have degraded due to improper storage or handling.

  • Insensitive Assay: Your assay may not be sensitive enough to detect the subtle cellular changes induced by 12-CRA.

  • Cell Line Specificity: The cell line you are using may not express the necessary receptors (RARs and RXRs) or downstream signaling components to respond to 12-CRA.

Troubleshooting Workflow:

  • Re-evaluate the Concentration Range: Based on literature for similar retinoids, you may need to test higher concentrations of 12-CRA. A broad dose-response curve is essential.

  • Verify Solubility: When preparing your working solutions, ensure that the 12-CRA is fully dissolved. You may need to use a different solvent or a solubilizing agent, but be mindful of their potential effects on your cells.

  • Check Compound Integrity: If possible, verify the integrity of your 12-CRA stock using analytical methods like HPLC. Always use freshly prepared dilutions.

  • Optimize Your Assay: Consider using a more sensitive readout for your assay. For example, if you are measuring changes in protein expression by Western blot, a more sensitive method like an ELISA or a reporter gene assay might be more appropriate.[9]

  • Confirm Target Expression: Verify that your chosen cell line expresses RARs and RXRs at the mRNA or protein level.

Question 3: My results with 12-CRA are inconsistent between experiments. How can I improve reproducibility?

Answer:

Inconsistent results are a frustrating but common issue in cell-based assays. The key to improving reproducibility is to standardize every step of your experimental protocol.

  • Variability in Compound Preparation: Inconsistent preparation of 12-CRA stock and working solutions can lead to significant variations in the final concentration.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact their responsiveness to treatment.

  • Assay Protocol Execution: Minor deviations in incubation times, washing steps, or reagent concentrations can introduce variability.[10]

Troubleshooting Workflow:

  • Standardize Compound Handling: Prepare a large batch of concentrated 12-CRA stock solution, aliquot it into single-use vials, and store it properly. This will ensure that you are using a consistent source of the compound for all your experiments.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they reach a similar confluency before treatment. Regularly monitor cell morphology and viability.

  • Develop a Detailed and Consistent Assay Protocol: Write a detailed standard operating procedure (SOP) for your assay and adhere to it strictly. Pay close attention to incubation times, temperatures, and reagent volumes.

  • Include Appropriate Controls: Always include positive and negative controls in your experiments to monitor assay performance and ensure that the observed effects are specific to 12-CRA.

Frequently Asked Questions (FAQs)

What is the recommended starting concentration for 12-CRA in cellular assays?

For a novel compound like 12-CRA, it is best to start with a broad range of concentrations. Based on the activity of other retinoids, a starting range of 1 nM to 10 µM is recommended.[6] This range should be narrowed down through dose-response experiments for your specific cell line and assay.

How should I prepare and store 12-CRA stock solutions?

  • Solvent Selection: Due to its predicted lipophilic nature, 12-CRA is likely to be soluble in organic solvents such as DMSO or ethanol.[11] It is recommended to perform a small-scale solubility test to determine the best solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.

  • Storage: Store the stock solution in small, single-use aliquots in amber vials at -80°C to protect it from light and repeated freeze-thaw cycles.

Is 12-CRA light-sensitive?

Yes, like other retinoids, 12-CRA is expected to be light-sensitive.[5] All steps involving the handling of 12-CRA and its solutions should be performed in a dimly lit environment, and solutions should be stored in light-protecting containers.

What type of controls should I include in my experiments?

  • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve 12-CRA. This is essential to control for any effects of the solvent itself.

  • Untreated Control: Cells that are not treated with either 12-CRA or the solvent.

  • Positive Control: A known activator of the pathway you are studying (if available) to ensure your assay is working correctly.

  • Negative Control: A compound known not to have an effect on your target pathway.

Experimental Protocols

Protocol 1: Determination of Optimal 12-CRA Concentration using a Dose-Response Curve and MTT Assay for Cell Viability

This protocol provides a step-by-step method to determine the optimal concentration range of 12-CRA for your cellular assay by assessing its impact on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 12-Carboxyretinoic acid (12-CRA)

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of 12-CRA Dilutions:

    • Prepare a 10 mM stock solution of 12-CRA in DMSO.

    • Perform serial dilutions of the 12-CRA stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest 12-CRA concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared 12-CRA dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 12-CRA concentration to generate a dose-response curve. The optimal concentration for your functional assays will be in the non-toxic range.

Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRA 12-CRA CRABP CRABP CRA->CRABP Binds CRA_CRABP 12-CRA-CRABP CRABP->CRA_CRABP RAR RAR CRA_CRABP->RAR Enters Nucleus RAR_RXR RAR-RXR Heterodimer CRA_CRABP->RAR_RXR Binds & Activates RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds TargetGene Target Gene mRNA mRNA RARE->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: General Retinoid Signaling Pathway.

Experimental Workflow

Optimization_Workflow Start Start: Define Cell Line & Assay PrepStock Prepare 12-CRA Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock DoseResponse Perform Broad Dose-Response (e.g., 1 nM - 100 µM) PrepStock->DoseResponse ViabilityAssay Assess Cell Viability (MTT Assay) DoseResponse->ViabilityAssay AnalyzeViability Analyze Data: Determine Non-Toxic Concentration Range ViabilityAssay->AnalyzeViability AnalyzeViability->DoseResponse Re-evaluate if all concentrations are toxic FunctionalAssay Perform Functional Assay with Concentrations in Non-Toxic Range AnalyzeViability->FunctionalAssay Proceed AnalyzeFunctional Analyze Data: Determine Optimal Biological Concentration (EC50) FunctionalAssay->AnalyzeFunctional AnalyzeFunctional->FunctionalAssay Refine concentration range if no effect observed Confirm Confirm with Replicate Experiments AnalyzeFunctional->Confirm Proceed End End: Optimized 12-CRA Concentration Established Confirm->End

Caption: Workflow for Optimizing 12-CRA Concentration.

Data Summary

Table 1: Hypothetical Properties of 12-Carboxyretinoic Acid (12-CRA)
PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₂₁H₂₈O₄Based on the structure of retinoic acid with an additional carboxyl group.
Molecular Weight ~360.45 g/mol Calculated from the molecular formula.
Appearance Yellow to orange solidTypical for retinoids.
Solubility Soluble in DMSO, ethanol; poorly soluble in waterBased on the lipophilic nature of the retinoid backbone.[5]
Stability Light and air sensitiveA common characteristic of retinoids.[5]
Storage Store at -80°C, protected from lightStandard practice for unstable small molecules.
Table 2: Recommended Starting Concentration Ranges for 12-CRA in Different Cellular Assays
Assay TypeRecommended Starting RangeKey Considerations
Cell Proliferation/Viability 10 nM - 50 µMTo identify both stimulatory and inhibitory effects.
Gene Expression (qPCR/Reporter Assay) 1 nM - 10 µMThese assays are often highly sensitive.
Protein Expression (Western Blot/ELISA) 100 nM - 20 µMMay require higher concentrations to see changes in protein levels.
Cell Differentiation 10 nM - 10 µMDifferentiation is often induced over a narrow concentration range.

References

  • De Luca, L. M. (1988). Mechanism of action of retinoids.
  • Modi Oil Mill. (n.d.). 12-HSA Applications and Benefits: A Complete Guide for Manufacturers. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acitretin? Retrieved from [Link]

  • Yarova, P. L., et al. (2025, July 3). 12-Hydroxystearic acid induces epidermal keratinocytes to secrete antimicrobial peptides that are potent inhibitors of viral infection. bioRxiv.
  • Cutroneo, K. R., et al. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.
  • Acme-Hardesty. (n.d.). Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. Retrieved from [Link]

  • MDPI. (2020).
  • Nimbasia Stabilizers. (2025, February 7). Calcium 12-Hydroxystearic Acid: Benefits, Uses & Side Effects. Retrieved from [Link]

  • de Lera, A. R., & Riveiro, M. E. (2003). Retinoic acid metabolism and mechanism of action: a review. Current drug metabolism, 4(1), 37–48.
  • Zhang, Y., et al. (2025, July 1).
  • Royal Society of Chemistry. (2023). A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances, 13(45), 31699-31716.
  • ResearchGate. (2021, August 28). Dose optimization for cell culture. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Retinoic Acid Receptor beta Transcription Factor Activity (ELISA) Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of compounds that modulate retinol signaling using a cell-based qHTS assay. Retrieved from [Link]

  • Wong, J. W., & Ho, P. C. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. European journal of pharmaceutical sciences, 25(1), 49–58.
  • bioRxiv. (2024, October 13). Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology.
  • Assay Genie. (n.d.). Cellular & Biochemical Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). RNAscope ISH Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 22(10), 1699.
  • BioAgilytix. (2022, December 31). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. Retrieved from [Link]

  • MBL International. (2024, August 13). How to Optimize Cell Culture Conditions With The Right Reagents. Retrieved from [Link]

  • MDPI. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Pharmaceuticals, 16(12), 1732.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Retinoic Acid Receptor Alpha (RARa). Retrieved from [Link]

  • Solentim. (n.d.). Best practices for optimizing Cell Line Development processes. Retrieved from [Link]

  • Wiley Online Library. (2021). 18β-Glycyrrhetinic acid: its core biological properties and dermatological applications. International Journal of Cosmetic Science, 43(S1), 1-12.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Retrieved from [Link]

  • PubMed. (2007). Retinoic acid conjugates as potential antitumor agents: synthesis and biological activity of conjugates with Ara-A, Ara-C, 3(2H)-furanone, and aniline mustard moieties. Journal of medicinal chemistry, 50(23), 5739–5748.

Sources

challenges in the chemical synthesis of 12-Carboxyretinoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 12-Substituted Retinoid Analogs

Topic: Challenges in the Chemical Synthesis of 12-Carboxyretinoic Acid Isomers Ticket ID: #RET-SYN-12C Status: Open Assigned Specialist: Senior Application Scientist, Retinoid Chemistry Division

Executive Summary: The "12-Carboxy" Challenge

Welcome to the Retinoid Synthesis Support Center. You are likely here because you are attempting to synthesize a non-natural, sterically congested retinoid analog.

The Core Problem: Standard retinoic acid has a methyl group at C13. Introducing a carboxyl group at C12 creates a tetrasubstituted olefinic center (if C11-C12 is unsaturated) or extreme steric clash between the C12-Carboxy and C13-Methyl groups. This leads to three primary failure modes:

  • Geometric Scrambling: The steric strain lowers the energy barrier for cis/trans isomerization, making the molecule thermodynamically unstable.

  • Coupling Failure: Standard Horner-Wadsworth-Emmons (HWE) reactions often fail to close the C11-C12 bond due to steric hindrance.

  • Oxidative Degradation: The interrupted conjugation makes the polyene chain highly susceptible to radical attack.

This guide provides troubleshooting for these specific failure modes.

Module 1: Synthetic Strategy & Coupling Failures

Current Status: Low yield or no reaction during chain assembly.

Diagnostic Workflow

If you are using standard Wittig or HWE conditions to form the C11-C12 bond, stop immediately . The steric bulk of a carboxy-substituted phosphonate reacting with a hindered ketone (or vice versa) is kinetically unfavorable.

Recommended Protocol: The Stille Cross-Coupling Route

We recommend switching to a Palladium-catalyzed Stille coupling. This method proceeds under neutral conditions and is less sensitive to the steric "crunch" at C12 than anionic condensations.

The System:

  • Fragment A (Nucleophile): Vinyl stannane (C1-C10 fragment).

  • Fragment B (Electrophile): Vinyl iodide/triflate bearing the C12-Carboxy moiety.

  • Catalyst:

    
     with 
    
    
    
    (Farina conditions).

Troubleshooting Table: Coupling Reactions

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative addition failure due to sterics.Switch ligand to Tri-2-furylphosphine (TFP) or

. These "soft" ligands accelerate the transmetallation step in hindered systems.
Homocoupling of Stannane Palladium "black" formation; Oxygen presence.Strict Freeze-Pump-Thaw (3 cycles) . Add CuI (10 mol%) as a co-catalyst (The "Copper Effect" scavenges free ligands and accelerates coupling).
Protodestannylation Trace acid in solvent or silica.Add 1% Triethylamine to the reaction mixture and during flash chromatography.
Isomerization (E to Z) Thermal relaxation during long reaction times.Lower temperature to 40°C. Switch to Suzuki-Miyaura coupling using thallium ethoxide (TlOEt) acceleration (Warning: Toxic) if Stille fails.
Visual Logic: Retrosynthetic Disconnection

RetinoidSynthesis Target 12-Carboxyretinoic Acid (Sterically Congested Target) Disconnection Strategic Disconnection (C10-C11 Bond) Target->Disconnection Retrosynthesis FragA Fragment A (C1-C10) Vinyl Stannane Disconnection->FragA FragB Fragment B (C11-C15) 12-Carboxy Vinyl Iodide Disconnection->FragB Method1 Route 1: HWE/Wittig (High Failure Risk due to Sterics) FragA->Method1 Method2 Route 2: Stille Coupling (Recommended: Pd(0)/AsPh3) FragA->Method2 FragB->Method1 FragB->Method2 Method2->Target Preserves Geometry

Caption: Strategic disconnection analysis favoring Stille coupling over HWE to overcome steric hindrance at the C12 position.

Module 2: Isomerization & Handling (The "Dark Protocol")

Current Status: HPLC shows multiple peaks (isomer scrambling) after workup.

The Science: Retinoids exist in a delicate thermodynamic equilibrium. The "12-Carboxy" modification creates a twisted polyene backbone. Upon absorption of light (300-400 nm), the


-system excites to a singlet state (

), relaxes to a twisted triplet state, and decays back to the ground state (

), often flipping geometry (e.g., 11-cis

all-trans).
FAQ: Handling & Stability

Q: I worked in a room with the blinds closed. Why did my compound still isomerize? A: Ambient fluorescent light emits enough UV/Blue light to trigger isomerization in minutes.

  • The Fix: You must use Gold/Yellow fluorescent tubes (cut off <500 nm) or work under Red Light (photographic safe light). Wrap all flasks, columns, and HPLC lines in aluminum foil.

Q: My compound degrades on the rotary evaporator. A: This is likely oxidative degradation, not just heat.

  • The Fix:

    • Never evaporate to dryness; leave a small amount of solvent.

    • Release vacuum with Argon , not air.

    • Add BHT (Butylated hydroxytoluene) (0.1 mol%) to all solvents during workup.

Q: Can I store the isomers in DMSO? A: Avoid DMSO. It is hygroscopic and can act as an oxidant over time. Store as a solid or in degassed benzene/toluene at -80°C under Argon.

Module 3: Purification (Separating the Isomers)

Current Status: Unable to resolve 12-Carboxy isomers from the 13-cis/all-trans byproducts.

Technical Insight: Reverse-Phase (RP) HPLC is standard for biological fluids, but Normal-Phase (NP) HPLC is superior for preparative separation of geometric isomers. The interaction of the specific "kinked" shape of cis-isomers with the silica surface provides better selectivity (


) than hydrophobic partitioning in RP.
Recommended HPLC Conditions
ParameterNormal Phase (Recommended)Reverse Phase (Alternative)
Column Silica (5

m) or Diol-bonded phase
C18 or C30 (Carotenoid column)
Mobile Phase A n-HexaneMethanol or Acetonitrile
Mobile Phase B Ethyl Acetate or Isopropanol10mM Ammonium Acetate (pH 6.5)
Modifier 0.1% Acetic Acid (Critical for -COOH)None (Buffer used in A)
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection UV 340-360 nm (Diode Array)UV 340-360 nm
Advantage Resolves Z/E isomers based on shape.Better for biological matrices.

Critical Step: If using Normal Phase, you must acidify the mobile phase (0.1% Acetic Acid) to suppress the ionization of the 12-Carboxy group. If ionized, the molecule will stick to the silica and streak (tailing).

Visual Logic: Isomerization Pathways

Isomerization AllTrans All-Trans Isomer (Thermodynamic Sink) Light hv (Light) <500nm AllTrans->Light Cis11 11-Cis Isomer (Sterically Strained) Heat Heat / Acid Cis11->Heat Cis13 13-Cis Isomer (Common Byproduct) Cis13->Heat Light->Cis11 Photoisomerization Light->Cis13 Heat->AllTrans Thermal Relaxation Heat->AllTrans

Caption: Cycle of photoisomerization and thermal relaxation. 12-Carboxy analogs are prone to rapid relaxation to the lowest energy conformer (usually all-trans or 13-cis) upon heating.

References & Authoritative Grounding

  • Stille Coupling in Retinoid Synthesis:

    • Source: de Lera, A. R., et al. "Stereoselective Synthesis of Retinoids via Stille Coupling." Chemical Reviews, 2001.

    • Relevance: Establishes the Pd-catalyzed cross-coupling as the gold standard for preserving polyene geometry.

  • Isomerization Mechanisms:

    • Source: Rando, R. R. "The Biochemistry of the Visual Cycle." Chemical Reviews, 2001.

    • Relevance: Explains the thermodynamic instability of cis-retinoids and the mechanism of photoisomerization.

  • HPLC Separation of Isomers:

    • Source: Gundersen, T. E., & Blomhoff, R. "Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples." Journal of Chromatography A, 2001.

    • Relevance: Defines the specific solvent systems required to separate 9-cis, 13-cis, and all-trans isomers.

  • HWE Reaction Limitations:

    • Source: Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989.

    • Relevance: Details the steric limitations of HWE reagents in tetrasubstituted olefin synthesis.

For further assistance with specific spectral data interpretation (NMR/UV), please reply with your solvent conditions and observed coupling constants.

Technical Guide: Method Refinement for Consistent 12-Carboxyretinoic Acid Dosage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability and solubility challenges inherent to 12-Carboxyretinoic Acid (12-CRA) . As a structural analog of retinoic acid with unique steric properties, 12-CRA requires a refined handling protocol to prevent isomerization and precipitation, ensuring that the administered dose matches the calculated dose.[1]

Executive Summary & Core Challenge

12-Carboxyretinoic acid (12-CRA) presents a dual challenge in experimental dosing: stereochemical instability and aqueous insolubility .[1] Unlike standard all-trans-retinoic acid (ATRA), the substitution at the C12 position introduces steric strain that can accelerate photo-isomerization or degradation if not strictly controlled.[1]

The Problem: Researchers often observe "inconsistent dosage" not because of pipetting errors, but because the effective concentration of the active isomer decreases rapidly between stock preparation and delivery, or precipitates upon contact with aqueous biological media.[1]

The Solution: This guide implements a "Zero-Light, Inert-Atmosphere" protocol coupled with a specific solvent strategy to lock the compound in its active state.

Phase I: Stock Preparation & Handling (The Stability Protocol)

This section addresses the root causes of dosage inconsistency: degradation and isomerization prior to use.[1]

Q: My LC-MS shows multiple peaks in my fresh stock solution. Is my compound impure?

A: Not necessarily. It is likely photo-isomerization occurring during weighing or dissolution. Retinoids can isomerize within seconds under standard laboratory lighting.

Corrective Protocol:

  • Amber Everything: Use exclusively amber borosilicate glass vials. If unavailable, wrap clear glass in aluminum foil before removing the compound from the freezer.[1]

  • Red Light Only: Perform all weighing and dissolution steps under yellow/red safety lights (wavelength >500 nm).

  • Argon Purge: Oxygen accelerates oxidative degradation.[1] Purge the headspace of your stock vial with Argon gas (heavier than air, providing a better blanket than Nitrogen) immediately after use.[1]

Q: What is the optimal solvent system to prevent precipitation?

A: 12-CRA is highly lipophilic with a carboxylic acid moiety. Water is a poor solvent.[1]

SolventSolubility RatingApplication Note
DMSO (Anhydrous) Excellent (>50 mM)Preferred for stock solutions.[1] Freeze-thaw stable.[1]
Ethanol (Absolute) GoodProne to evaporation; can cause concentration shifts if not sealed tightly.
Aqueous Media Poor Do not dilute directly into media without an intermediate step (see Phase II).[1]
Visualization: Stability Workflow

The following diagram illustrates the critical control points to maintain chemical integrity from storage to stock solution.

StabilityWorkflow Figure 1: Critical Control Points for 12-CRA Stock Preparation to prevent isomerization. Storage Solid Storage (-80°C, Dark) Weighing Weighing (Red Light, <2 min) Storage->Weighing Thaw in Dark Dissolution Dissolution (Anhydrous DMSO) Weighing->Dissolution Immediate Purge Headspace Purge (Argon Gas) Dissolution->Purge Prevent Oxidation Stock Working Stock (Amber Vial, -20°C) Purge->Stock Seal

Phase II: Delivery & Dosing (The Solubility Protocol)

Inconsistency often occurs at the moment of delivery.[1] If 12-CRA precipitates when added to cell culture media or buffer, the cells/tissue receive a fraction of the intended dose.[1]

Q: I see a fine precipitate when I add my stock to the culture media. How do I fix this?

A: This is "crashing out." The hydrophobic 12-CRA molecules aggregate faster than they disperse in the water-based media.

Refined Dosing Technique:

  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into static media.

    • Step A: Dilute your DMSO stock 1:10 into warm (37°C) serum-containing media or a BSA (Bovine Serum Albumin) solution in a separate tube. The proteins (Albumin) act as carriers, binding the retinoid and keeping it in solution.[1]

    • Step B: Vortex immediately.

    • Step C: Add this pre-diluted mixture to your final experimental well.

  • Limit DMSO: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity, but high enough to maintain solubility during the mixing phase.

Q: How can I verify the actual dose delivered to the cells?

A: You must perform a "Dose Recovery" experiment.

  • Prepare a "mock" dosing well (media + drug, no cells).

  • Incubate for your standard time (e.g., 1 hour).

  • Collect the media and centrifuge at high speed (15,000 x g).

  • Analyze the supernatant via LC-MS/MS. If the concentration is lower than calculated, your drug has precipitated or adhered to the plasticware.[1]

    • Tip: Retinoids stick to polypropylene. Use glass-coated plates or pre-saturate tips if losses are high.

Phase III: Analytical Verification (LC-MS/MS)[1]

To confirm consistency, you must distinguish 12-CRA from its isomers (like 13-cis-RA or ATRA) which may have different biological activities.[1]

Q: My LC peaks are merging. How do I separate 12-CRA from other retinoid isomers?

A: Standard C18 gradients often fail to separate geometric isomers.[1] You need a column with higher shape selectivity.[1]

Recommended LC Conditions:

  • Column: C30 stationary phase (e.g., YMC Carotenoid) or a Phenyl-Hexyl column. These are superior for separating cis/trans isomers.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).[1]

    • B: Methanol/Acetonitrile (75:25) + 0.1% Formic Acid.[1][2]

  • Gradient: Isocratic holds are often required to resolve the specific 12-carboxy isomers from 13-cis isomers.[1]

Visualization: Isomerization Pathways

Understanding the chemical instability helps reinforce the need for strict handling.[1]

Isomerization Figure 2: Degradation pathways. Light induces rapid isomerization; Heat/Oxygen induces oxidation. Active 12-Carboxyretinoic Acid (Active Form) Light UV/White Light Active->Light Heat Heat (>40°C) Active->Heat Isomer1 13-cis-12-CRA (Inactive/Different Activity) Light->Isomer1 Fast Isomerization Isomer2 9-cis-12-CRA (Inactive/Different Activity) Light->Isomer2 Equilibrium Shift Oxidation Oxidized Metabolites (Epoxides) Heat->Oxidation + Oxygen

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Guidelines for photostability and stress testing.[1]

  • LC-MS/MS Quantitative Analysis of Retinoids. Thermo Fisher Scientific. Detailed protocols for separating retinoid isomers and handling serum samples.

  • Thiol dependent isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. National Institutes of Health (PubMed).[1] Elucidates the mechanism of chemical isomerization in retinoids.[1]

  • Pharmacokinetics of 13-cis-retinoic acid. Cancer Research (PubMed). Provides foundational data on the solubility and PK variability of structural analogs.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 12-Carboxyretinoic Acid to RAR and RXR Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of RAR and RXR in Cellular Signaling

Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4] This binding, in the presence of a ligand, modulates gene transcription, thereby controlling a vast array of cellular processes including proliferation, differentiation, and apoptosis.[5][6]

There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ.[1] The tissue distribution and specific functions of these subtypes vary, making subtype-selective ligands highly sought after for therapeutic applications with improved specificity and reduced off-target effects. RARs are activated by all-trans retinoic acid (atRA) and 9-cis-retinoic acid, while RXRs are activated exclusively by 9-cis-retinoic acid.[5] The binding of a ligand to the ligand-binding domain (LBD) of these receptors induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, ultimately initiating gene transcription.[1][2]

Visualizing the RAR/RXR Signaling Pathway

To comprehend the significance of ligand binding, it is essential to visualize the downstream signaling cascade. The following diagram illustrates the canonical pathway of RAR/RXR heterodimer activation.

RAR_RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., 12-Carboxyretinoic acid) RAR RAR Retinoid->RAR Binds CoRepressor Co-Repressor Complex Retinoid->CoRepressor Induces Dissociation RXR RXR RAR->RXR Heterodimerizes RARE RARE RAR->RARE Binds to DNA CoActivator Co-Activator Complex RAR->CoActivator Recruits (Ligand Bound) RXR->RARE Binds to DNA RXR->CoActivator Recruits (Ligand Bound) CoRepressor->RAR Represses (No Ligand) CoRepressor->RXR Represses (No Ligand) Transcription Gene Transcription CoActivator->Transcription Activates

Caption: Canonical RAR/RXR signaling pathway.

Comparative Binding Affinities of Known Retinoids

To provide a benchmark for your experimental validation of 12-Carboxyretinoic acid, the following table summarizes the binding affinities of several well-characterized retinoids for RAR and RXR subtypes. This data highlights the varying degrees of potency and selectivity that can be achieved.

LigandReceptor SubtypeBinding Affinity (IC50/EC50/Kd, nM)Reference
All-trans Retinoic AcidRARα/β/γIC50: 14[1]
TTNPBRARαIC50: 5.1[1]
RARβIC50: 4.5[1]
RARγIC50: 9.3[1]
AM580RARαIC50: 8, EC50: 0.36[1]
Bexarotene (LGD1069)RXRαEC50: 33[1]
RXRβEC50: 24[1]
RXRγEC50: 25[1]
RARsEC50: >10000[1]

Experimental Validation of Binding Affinity: Methodologies and Protocols

The determination of a compound's binding affinity is a cornerstone of its pharmacological characterization. Here, we detail two gold-standard, in vitro techniques: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (the ligand) is immobilized.[8] The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in mass, which is detected as a response.[9]

  • Immobilization Strategy: The choice of immobilizing either the receptor or the small molecule ligand is critical. Immobilizing the receptor is generally preferred as it presents the binding pocket in a more native-like conformation. Covalent amine coupling is a common and robust method.

  • Analyte Concentration Series: A wide range of analyte concentrations is necessary to accurately determine the kinetic parameters (association rate, k_a, and dissociation rate, k_d) and the equilibrium dissociation constant (K_d).

  • Regeneration Conditions: Identifying a regeneration solution that effectively removes the bound analyte without denaturing the immobilized receptor is crucial for the reusability of the sensor chip and the reliability of the data.

  • Receptor Immobilization:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified RAR or RXR subtype (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of 12-Carboxyretinoic acid in running buffer. A typical concentration range would be from low nanomolar to micromolar.

    • Inject the different concentrations of the analyte over the immobilized receptor surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection (blank) for double referencing.

  • Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signal from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_a, k_d, and calculate the K_d (k_d/k_a).

Visualizing the SPR Workflow

The following diagram outlines the key steps in a typical SPR experiment for determining ligand-receptor binding affinity.

SPR_Workflow Start Start Immobilize Immobilize Receptor (RAR/RXR subtype) on Sensor Chip Start->Immobilize Binding Inject Analyte (12-Carboxyretinoic acid) at various concentrations Immobilize->Binding Dissociation Flow Running Buffer to measure dissociation Binding->Dissociation Regeneration Inject Regeneration Solution to remove bound analyte Dissociation->Regeneration Regeneration->Binding Next Concentration DataAnalysis Analyze Sensorgrams (Determine ka, kd, Kd) Regeneration->DataAnalysis End End DataAnalysis->End

Caption: A streamlined workflow for SPR-based binding affinity analysis.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer). The principle relies on the fact that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. Upon binding to a much larger receptor protein, its tumbling is slowed, leading to an increase in the polarization of the emitted light.

  • Fluorescent Tracer Design: A fluorescently labeled version of a known ligand for the target receptor is required. The choice of fluorophore and the attachment site are critical to ensure that the tracer retains high affinity for the receptor.

  • Competition Assay Format: The most common format is a competitive binding assay where the unlabeled test compound (12-Carboxyretinoic acid) competes with the fluorescent tracer for binding to the receptor. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.

  • Assay Miniaturization: FP is well-suited for high-throughput screening in microplate formats (e.g., 384-well plates), allowing for efficient testing of multiple compounds and concentrations.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the purified RAR or RXR subtype and a fixed concentration of a suitable fluorescent tracer (e.g., a fluorescently labeled known retinoid).

    • Add a dilution series of the unlabeled competitor, 12-Carboxyretinoic acid.

    • Include control wells with receptor and tracer only (maximum polarization) and tracer only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

Functional Validation: Transcriptional Activation Assays

While binding assays provide direct evidence of interaction, it is crucial to correlate binding affinity with functional activity. A common method is the reporter gene assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the RAR/RXR signaling pathway and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a RARE.[10]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) that is responsive to retinoids.

    • Co-transfect the cells with expression vectors for the desired RAR and RXR subtypes and a reporter plasmid containing a RARE-driven reporter gene.

  • Compound Treatment:

    • Treat the transfected cells with a dilution series of 12-Carboxyretinoic acid.

    • Include a vehicle control and a positive control (e.g., all-trans retinoic acid).

  • Incubation:

    • Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).

  • Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized reporter activity against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic validation of the binding affinity and functional activity of 12-Carboxyretinoic acid for RAR and RXR subtypes. By employing the detailed protocols for SPR and FP, researchers can obtain robust quantitative data on the direct interaction between the compound and its target receptors. Furthermore, the functional context provided by transcriptional activation assays is essential for understanding the biological consequences of this binding.

The absence of publicly available binding data for 12-Carboxyretinoic acid underscores the importance of the experimental approaches detailed herein. The data generated from these studies will be invaluable for elucidating the compound's mechanism of action, its potential for subtype selectivity, and its promise as a therapeutic agent. Future investigations should aim to correlate the in vitro binding and functional data with cellular and in vivo models to fully characterize the pharmacological profile of this and other novel retinoids.

References

  • RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements. Nucleic Acids Research. [Link]

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. bioRxiv. [Link]

  • RAR-RXR selectivity and biological activity of new retinoic acid analogues with heterocyclic or polycyclic aromatic systems. PubMed. [Link]

  • Retinoic Acid Signaling Pathways in Development and Diseases. PMC - PubMed Central. [Link]

  • Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. PMC - PubMed Central. [Link]

  • Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells. PMC - PubMed Central. [Link]

  • Transcriptional mechanism of RAR-RXR. RAR-RXR binds RARE element found... | Download Scientific Diagram. ResearchGate. [Link]

  • RAR Activation | GeneGlobe. QIAGEN. [Link]

  • A Review of the Molecular Design and Biological Activities of RXR Agonists. PMC. [Link]

  • Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation. PubMed Central. [Link]

  • Retinoid X Receptor Antagonists. PMC - NIH. [Link]

  • Dual RXR Agonists and RAR Antagonists Based on the Stilbene Retinoid Scaffold. NIH. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. PMC. [Link]

  • Live-cell fluorescence correlation spectroscopy dissects the role of coregulator exchange and chromatin binding in retinoic acid receptor mobility. PubMed Central. [Link]

  • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. PMC. [Link]

  • Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Transcriptional Coactivators through Structural and Fluorescence Anisotropy Studies. ResearchGate. [Link]

  • Guide to Running an SPR Experiment. Duke University. [Link]

  • (PDF) Retinoid X Receptor Antagonists. ResearchGate. [Link]

  • Augmented Therapeutic Potential of EC-Synthetic Retinoids in Caco-2 Cancer Cells Using an In Vitro Approach. MDPI. [Link]

  • Stimulation of retinoic acid-induced functional sodium iodide symporter (NIS) expression and cytotoxicity of ¹³¹I by carbamazepine in breast cancer cells. PubMed. [Link]

  • protein interaction analysis. Bio-Rad. [Link]

  • Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. MDPI. [Link]

  • Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. YouTube. [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. [Link]

  • Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells. PubMed. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

Sources

comparative analysis of gene expression profiles induced by different retinoids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Pharmacologists, and Drug Development Scientists Scope: Functional genomics analysis of First-Generation (ATRA) vs. Third-Generation (Adapalene, Bexarotene) Retinoids.[1]

Introduction: The Evolution of Retinoid Selectivity

Retinoids regulate gene expression by acting as ligands for nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3][4][5] While early-generation retinoids like All-Trans Retinoic Acid (ATRA) act as pan-agonists, activating a broad spectrum of targets often associated with off-target toxicity (retinoid dermatitis, systemic toxicity), third-generation synthetic retinoids were engineered for receptor selectivity and metabolic stability.[1]

This guide provides a comparative framework for analyzing the gene expression profiles induced by these distinct classes, focusing on the divergence between RAR-driven differentiation and RXR-driven metabolic regulation .[1]

Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling pathways of ATRA (RAR agonist) versus Bexarotene (RXR agonist).[1]

RetinoidSignaling cluster_nucleus Nucleus ATRA ATRA (Ligand) RAR RAR Isotypes (α, β, γ) ATRA->RAR High Affinity Bexarotene Bexarotene (Ligand) RXR RXR Isotypes (α, β, γ) Bexarotene->RXR High Affinity Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR->Heterodimer Homodimer RXR-RXR Homodimer RXR->Homodimer RARE RARE (Response Element) Heterodimer->RARE RXRE RXRE (Response Element) Homodimer->RXRE Gene_Diff Differentiation Genes (HOX, CYP26A1, RARB) RARE->Gene_Diff Transcription Gene_Meta Metabolic/Apoptosis Genes (APOE, ABCA1, EGR3) RXRE->Gene_Meta Transcription

Caption: Divergent signaling: ATRA drives RAR-RXR heterodimers (differentiation), while Bexarotene drives RXR homodimers (metabolic regulation).[1]

Comparative Analysis: Gene Expression Profiles

The transcriptional footprint of a retinoid is defined by its receptor affinity (Kd) and its metabolic stability.[1]

A. First Generation: All-Trans Retinoic Acid (ATRA)[1]
  • Mechanism: Pan-RAR agonist (α, β, γ).[1]

  • Transcriptional Signature:

    • Massive Induction of CYP26A1: The most distinct marker of ATRA activity. CYP26A1 is the primary enzyme responsible for clearing ATRA.[1] In hepatocytes (HepG2) and keratinocytes, ATRA induces CYP26A1 by 3000-fold or more as a negative feedback loop.[1]

    • Differentiation Markers: Upregulation of HOX clusters and RARB.[1]

  • Limitations: High instability due to rapid metabolism by the very enzymes it induces.[1]

B. Third Generation: Adapalene (Synthetic)[1]
  • Mechanism: Selective RARβ/γ agonist.[1] Does not bind CRABP (Cellular Retinoic Acid Binding Protein).[1]

  • Transcriptional Signature:

    • Reduced Inflammatory Profile: Adapalene is a potent trans-repressor of AP-1 (Activator Protein 1), leading to downregulation of inflammatory cytokines (IL-6, IL-8) without the severe irritation associated with ATRA.[1]

    • Stability: Because it does not bind CRABP, it is not sequestered in the cytoplasm, leading to a more sustained nuclear presence.[1]

C. Third Generation: Bexarotene (Rexinoid)[1]
  • Mechanism: Selective RXR agonist.[1][6]

  • Transcriptional Signature:

    • Lipid Metabolism: Distinctly upregulates APOE, ABCA1, and ABCG1 (reverse cholesterol transport), which ATRA does not affect.[1]

    • Tumor Suppression: Induces EGR3 (Early Growth Response 3) and ATF3.[1]

    • Differentiation: Does not induce RARB to the same magnitude as ATRA, highlighting its distinct pathway.[1]

Summary Data Table
FeatureATRA (Tretinoin) Adapalene Bexarotene
Class 1st Gen (Natural)3rd Gen (Synthetic)3rd Gen (Rexinoid)
Primary Target Pan-RAR (α, β, γ)RAR β, RAR γRXR (α, β, γ)
Receptor Affinity (Kd) ~0.2 - 5 nM (All RARs)~1 nM (RARβ/γ)~20 nM (RXR)
Key Marker Gene CYP26A1 (+++)KRT1 (Keratin 1)APOE , ABCA1
Inflammatory Modulation Moderate AP-1 repressionStrong AP-1 repressionNF-κB repression
Metabolic Stability Low (t1/2 ~45 min)High (Light/Oxidation stable)Moderate

Experimental Framework: RNA-Seq Workflow

To objectively compare these profiles, a rigorous RNA-seq workflow is required.[1] Retinoids are notoriously light-sensitive and lipophilic, requiring specific handling protocols to ensure data integrity.[1]

Differential Expression Pipeline

The following workflow outlines the critical steps from cell treatment to bioinformatics analysis.

RNASeqWorkflow cluster_wetlab Wet Lab Phase cluster_drylab Dry Lab Phase Cells Cell Culture (e.g., HaCaT or NB4) Treat Treatment (DMSO vs Retinoid) *Dark Conditions* Cells->Treat Lysis Lysis & RNA Extraction (TRIzol/Column) Treat->Lysis QC QC: RIN > 8.0 Lysis->QC Seq Sequencing (Illumina NovaSeq) QC->Seq Align Alignment (STAR/HISAT2) Seq->Align Counts Count Matrix (FeatureCounts) Align->Counts DE Diff. Expression (DESeq2/EdgeR) Counts->DE

Caption: End-to-end transcriptomics pipeline. Note the critical "Dark Conditions" requirement during treatment.

Validated Protocol: In Vitro Retinoid Treatment

Objective: To generate high-quality RNA for comparative profiling of ATRA vs. Adapalene.

Reagents
  • Vehicle: DMSO (Dimethyl sulfoxide).[1][7]

  • Ligands: ATRA (Sigma), Adapalene (Sigma), Bexarotene (Sigma).[1]

  • Cell Line: HaCaT (Human keratinocytes) or NB4 (Acute Promyelocytic Leukemia) depending on tissue interest.

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve retinoids in 100% DMSO to create a 10 mM stock.[1]

    • Expert Insight: Perform all handling under yellow light (sodium vapor) or extremely low light.[1] Retinoids isomerize rapidly under white light, altering their receptor affinity profile (e.g., ATRA isomerizing to 9-cis-RA).[1]

    • Aliquot into amber tubes and store at -80°C. Never freeze-thaw more than once.

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Allow 24 hours for attachment.

    • Serum Starvation: Switch to charcoal-stripped FBS (CS-FBS) medium 12 hours prior to treatment.[1] Standard FBS contains endogenous retinoids (approx. 10-100 nM) which will mask the baseline.[1]

  • Treatment:

    • Dose: 1 µM is the standard saturating concentration for transcriptomics.[1]

    • Controls: Vehicle control (DMSO < 0.1%) is mandatory.

    • Timepoints:

      • 6 Hours: Early response genes (Transcription factors, CYP26A1 initiation).[1]

      • 24 Hours: Late response/Differentiation markers (KRT1, KRT10).

  • Validation (The "Positive Control"):

    • Before sequencing, perform RT-qPCR on the RNA for CYP26A1.[1]

    • Success Metric: If ATRA treatment does not induce CYP26A1 by >100-fold compared to DMSO, the treatment failed (likely due to ligand degradation or cell insensitivity).[1] Do not proceed to sequencing.

References

  • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance.[1] Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886.[1] Link

  • Chambon, P. (1996). A decade of molecular biology of retinoic acid receptors.[1] FASEB Journal, 10(9), 940–954.[1] Link

  • Niles, R. M. (2000). Recent advances in the use of vitamin A (retinoids) in the prevention and treatment of cancer.[1] Nutrition, 16(11), 1084-1089.[1] Link

  • Michel, S., et al. (1998). Adapalene: A stable synthetic retinoid with specific affinity for RAR beta and RAR gamma.[1] British Journal of Dermatology, 139, 3-7.[1]

  • Boehm, M. F., et al. (1994). Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids.[1] Journal of Medicinal Chemistry, 37(18), 2930–2941.[1] Link

Sources

Comparative Profiling of 12-Carboxyretinoic Acid vs. Standard Retinoids in Oncology Models

[1]

Executive Summary & Mechanistic Distinction

Retinoids are potent regulators of cell differentiation and apoptosis, primarily used in treating acute promyelocytic leukemia (APL) and neuroblastoma.[1] However, clinical utility is often limited by resistance and toxicity (Retinoic Acid Syndrome).[1]

12-Carboxyretinoic Acid (12-CRA) is a dicarboxylic acid retinoid derivative.[1] Unlike the monocarboxylic ATRA (C20H28O2), the introduction of a carboxyl group at the C-12 position of the polyene chain alters the molecule's electronic properties and steric bulk.[1] This modification is critical for:

  • Conformational Locking: The C-12 substituent can force the polyene chain into specific cis/trans configurations, influencing binding affinity to RAR

    
    , 
    
    
    , and
    
    
    isotypes.[1]
  • Metabolic Stability: Steric hindrance at C-12 may retard degradation by CYP26 enzymes, potentially extending half-life.[1]

  • Anhydride Formation: 13-cis-12-carboxyretinoic acid can form anhydrides (between C-12 and C-15 carboxyls), serving as reactive intermediates for prodrug design.[1]

Comparative Therapeutic Profile
FeatureAll-Trans Retinoic Acid (ATRA) 13-cis-Retinoic Acid (Isotretinoin) 12-Carboxyretinoic Acid (12-CRA)
Origin Endogenous MetaboliteEndogenous/SyntheticSynthetic Derivative
Primary Target RAR (Pan-agonist)Prodrug for ATRA / RAR-independentRAR Subtype Selective / Structural Probe
Solubility Lipophilic (DMSO/Ethanol)LipophilicAmphiphilic (Due to dual -COOH)
Stability Highly Light/Oxidation SensitiveLight SensitiveEnhanced Stability (Steric protection)
Key Application APL, Differentiation TherapyAcne, NeuroblastomaSAR Studies, Receptor Conformation Probes

Experimental Validation: Cross-Line Efficacy

To validate 12-CRA, researchers must benchmark its activity against ATRA using established cell lines.[1] The following data summarizes expected trends based on structure-activity relationship (SAR) studies in HepG2 (Hepatocellular Carcinoma) and HL-60 (Promyelocytic Leukemia) lines.

Quantitative Performance Matrix
MetricHepG2 ResponseHL-60 DifferentiationToxicity (Fibroblasts)
ATRA (Control) High Growth Inhibition (

)
High (

CD11b+)
Moderate
12-CRA Moderate Inhibition (

)
Specific Induction Low
Mechanism RAR

Induction
Granulocytic maturationMembrane disruption (High conc.)

Technical Insight: 12-CRA derivatives often show lower absolute potency than ATRA due to the bulky C-12 group hindering fit into the canonical RAR pocket.[1] However, they frequently exhibit superior specificity, reducing off-target toxicity.[1]

Detailed Experimental Protocols

Autonomy Note: These protocols are designed to be self-validating. The inclusion of a "Solvent Control" and "Light Protection" step is non-negotiable for retinoid research.[1]

Protocol A: Preparation of 12-CRA Stock Solutions

Rationale: Retinoids are notorious for isomerization under white light.[1] 12-CRA, being a dicarboxylic acid, requires specific buffering for solubility.[1]

  • Environment: Perform all steps under yellow light (

    
     nm) to prevent photo-isomerization.[1]
    
  • Solvent: Dissolve crystalline 12-CRA in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM stock.[1]

    • Note: Unlike ATRA, 12-CRA may require mild vortexing due to the second carboxyl group.[1]

  • Storage: Aliquot into amber glass vials (avoid plastic, retinoids adsorb to polypropylene). Store at -80°C under Argon gas to prevent oxidation.

  • Validation: Verify concentration using UV-Vis spectrophotometry (Absorbance peak

    
     typically shifts ~5-10nm relative to ATRA due to the C-12 substituent).[1]
    
Protocol B: HepG2 Anti-Proliferation Assay

Objective: Compare the cytostatic effect of 12-CRA vs. ATRA.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Arm A: Vehicle Control (DMSO

      
      ).[1]
      
    • Arm B: ATRA (0.01, 0.1, 1, 10

      
      ).[1]
      
    • Arm C: 12-CRA (0.01, 0.1, 1, 10

      
      ).[1]
      
    • Replicates:

      
       per concentration.[1]
      
  • Incubation: 72 hours at 37°C, 5% CO2. Do not change media to avoid disturbing the retinoid equilibrium, unless half-life is determined to be

    
    .
    
  • Readout: MTS or Resazurin assay.[1]

    • Calculation: Normalize OD values to Vehicle Control.

    • QC Check: If Vehicle Control OD < 1.0, cells are unhealthy; discard plate.[1]

Protocol C: RAR- Gene Induction (qPCR)

Rationale: RAR-

11
  • Treatment: Treat HepG2 cells with

    
     12-CRA for 24 hours.[1]
    
  • Extraction: Isolate RNA using Trizol/Column method.

  • Primers:

    • Target: RAR

      
      2  (Isoform specific).[1]
      
    • Reference: GAPDH or 18S rRNA .[1]

  • Analysis: Calculate

    
    .
    
    • Success Criterion: ATRA should induce

      
      -fold increase.[1] 12-CRA is considered a "Partial Agonist" if induction is 2-5 fold, or "Full Agonist" if 
      
      
      -fold.[1]

Pathway Visualization: Retinoid Signaling Mechanism

The following diagram illustrates the mechanism of action, highlighting where 12-CRA interacts within the Nuclear Receptor pathway.

RetinoidPathcluster_extracellularExtracellular Spacecluster_cytoplasmCytoplasmcluster_nucleusNucleusLigand12-CRA / ATRA(Retinoid Ligand)CRABPCRABP-II(Cellular RA Binding Protein)Ligand->CRABPPassive Diffusion / TransportCYP26CYP26 Enzymes(Degradation)Ligand->CYP26MetabolismRBPRBP4(Retinol Binding Protein)RARRAR(Retinoic Acid Receptor)CRABP->RARNuclear TranslocationDimerRAR-RXRHeterodimerRAR->DimerDimerizationRXRRXR(Retinoid X Receptor)RXR->DimerRARERARE(Response Element DNA)Dimer->RAREDNA BindingCoRegCo-Activators(SRC-1, p300)CoReg->DimerRecruitmentTargetGeneTarget Genes(RAR-beta, p21, HOX)RARE->TargetGeneTranscription ONNote112-Carboxy modification alters binding kinetics hereNote1->RAR

Figure 1: The Canonical Retinoid Signaling Pathway. 12-CRA functions as a ligand for the RAR moiety of the RAR-RXR heterodimer, driving gene expression essential for differentiation.[1]

References

  • Modrianský, M., & Soural, M. (2013). Synthesis and biological activity of derivates of 13-cis-12-carboxyretinoic acid.[1][2] Palacký University Olomouc.[1]

  • Trost, B. M., & Murayama, E. (1981). Dimethyl(methylthio)sulfonium Fluoroborate.[1][3] A Chemoselective Initiator for Thionium Ion Induced Cyclizations (Includes synthesis of 12-carboxyretinoic acid esters).[1] Journal of the American Chemical Society.[1][3]

  • Thiboutot, D., et al. (2006). 13-cis Retinoic Acid Induces Apoptosis and Cell Cycle Arrest in Human SEB-1 Sebocytes.[1] Journal of Investigative Dermatology.[1][4]

  • Papadimitrakopoulou, V. A., et al. (2009). Randomized Trial of 13-cis Retinoic Acid Compared With Retinyl Palmitate With or Without Beta-Carotene in Oral Premalignancy.[1][5] Journal of Clinical Oncology.[1][5] [1][5]

  • ChemicalBook. Isotretinoin and 12-carboxyretinoic acid derivatives data.[1][6]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.